(3-Chloropyrazin-2-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCTQRYFHFTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363787 | |
| Record name | (3-chloropyrazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-15-8 | |
| Record name | (3-chloropyrazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine (CAS Number: 939412-86-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropyrazin-2-yl)methanamine, and its more commonly handled hydrochloride salt, is a critical chemical intermediate in the field of medicinal chemistry. Its primary significance lies in its role as a key building block in the synthesis of Acalabrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] Acalabrutinib is an FDA-approved therapeutic for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a substituted pyrazine derivative. The free base is less commonly available compared to its hydrochloride salt due to stability and handling considerations. The majority of commercially available products and synthetic procedures refer to this compound hydrochloride.[2][3][4]
Table 1: Physicochemical Properties
| Property | Value | Data Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 2-(Aminomethyl)-3-chloropyrazine, 3-Chloro-2-pyrazinemethanamine | PubChem |
| CAS Number | 939412-86-9 (hydrochloride); 771581-15-8 (free base) | PubChem |
| Molecular Formula | C₅H₆ClN₃ (free base); C₅H₇Cl₂N₃ (hydrochloride) | PubChem |
| Molecular Weight | 143.57 g/mol (free base); 180.03 g/mol (hydrochloride) | PubChem |
| Appearance | Reported as a white to off-white or gray solid.[3] | Commercial Suppliers |
| Purity | Commercially available with purities of 95-99%.[5][6] | Commercial Suppliers |
| Storage | Recommended storage at 2-8°C. | Commercial Suppliers |
Table 2: Computed Properties
| Property | Value | Data Source |
| XLogP3-AA | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 143.0250249 Da (free base); 179.0017026 Da (hydrochloride) | PubChem |
| Topological Polar Surface Area | 64.6 Ų | PubChem |
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for this compound and its salts are not widely published. However, based on the known structure, the following characteristic signals would be expected.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the two pyrazine ring protons and the methylene (-CH₂) and amine (-NH₂) protons. |
| ¹³C NMR | Signals for the four unique carbon atoms in the pyrazine ring and the methylene carbon. |
| IR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazine ring), and C-Cl stretching. |
| Mass Spec (ESI-MS) | For the free base, a molecular ion peak [M+H]⁺ at m/z ≈ 144.03. For the hydrochloride, the same molecular ion peak would be observed. |
Note: While many commercial suppliers indicate the availability of this data upon request, the actual spectra are not publicly accessible.[4][7][8]
Synthesis and Experimental Protocols
The most well-documented synthesis of this compound hydrochloride involves the reduction of 3-chloropyrazine-2-carbonitrile.
Synthesis of the Precursor: 3-Chloropyrazine-2-carbonitrile
The starting material, 3-chloropyrazine-2-carbonitrile, can be synthesized from pyrazine-2-carbonitrile.
Experimental Protocol:
-
To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes, maintaining the temperature in an ice bath.[9]
-
Stir the reaction mixture for 30 minutes in an ice bath, then allow it to warm to room temperature and continue stirring for 5 hours.[9]
-
Decant the toluene layer and extract the residual oil with diethyl ether.[9]
-
Combine the organic layers and quench with ice water. Neutralize with solid sodium bicarbonate.[9]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.[9]
-
Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.[9]
-
Filter and evaporate the solvent under reduced pressure.[9]
-
Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[9]
Synthesis of this compound Hydrochloride
Experimental Protocol:
-
To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney Nickel (4.00 g).[10]
-
Stir the reaction mixture at room temperature under a hydrogen balloon for 1.5 days.[10]
-
Upon reaction completion, filter the mixture and collect the filtrate.[10]
-
Dry the filtrate and treat the residue by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).[10]
-
Dissolve the resulting residue in tetrahydrofuran (30 mL) and filter to remove any insoluble material.[10]
-
Evaporate the filtrate to dryness to yield this compound hydrochloride.[10]
Alternative Synthetic Routes
Literature suggests other potential synthetic strategies, such as a reductive amination pathway from a pyrazine aldehyde intermediate, though detailed experimental protocols for these routes are less accessible.[11]
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Acalabrutinib.[12]
Role in Acalabrutinib Synthesis
In the synthesis of Acalabrutinib, this compound undergoes a series of reactions, typically starting with a condensation reaction with a protected L-proline derivative, followed by intramolecular cyclization to form the imidazo[1,5-a]pyrazine core of Acalabrutinib.[13] Subsequent steps involve further modifications to complete the synthesis of the final active pharmaceutical ingredient.
Acalabrutinib's Mechanism of Action: Targeting the BTK Signaling Pathway
Acalabrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. Acalabrutinib covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks the downstream signaling cascade, ultimately inhibiting the growth and promoting the apoptosis of malignant B-cells.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound and its use in Acalabrutinib synthesis.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Acalabrutinib.
Safety and Handling
This compound hydrochloride is classified as harmful if swallowed and causes serious eye damage.[14] It is also reported to cause skin and respiratory irritation.[15] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a vital intermediate for the synthesis of the important anti-cancer drug Acalabrutinib. While detailed public data on its physicochemical properties and biological activity are limited, its synthetic route from 3-chloropyrazine-2-carbonitrile is well-established. This guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its critical role in the creation of targeted cancer therapies. Further research into the properties and potential applications of this pyrazine derivative may unveil new opportunities in medicinal chemistry.
References
- 1. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 939412-86-9 [sigmaaldrich.com]
- 3. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]
- 5. Synthonix, Inc > 939412-86-9 | this compound hydrochloride [synthonix.com]
- 6. indiamart.com [indiamart.com]
- 7. 939412-86-9 | this compound HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. 939412-86-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 10. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 14. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 939412-86-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
(3-Chloropyrazin-2-yl)methanamine molecular weight and formula
An In-depth Technical Guide on (3-Chloropyrazin-2-yl)methanamine
This document provides a concise technical overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
This compound is a pyrazine derivative with a chlorosubstituent and a methanamine group. The hydrochloride salt form of this compound is also commonly referenced in chemical literature.
Quantitative Data Summary
For clarity and ease of comparison, the molecular formula and weight for both the free base and its hydrochloride salt are presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅H₆ClN₃[1] | 143.57[1] |
| This compound hydrochloride | C₅H₇Cl₂N₃[2][3][4][5][6] | 180.04[2][7][8] |
Experimental Protocols
Detailed experimental methodologies for the characterization and analysis of this compound and its hydrochloride salt, including techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are often available from suppliers and in dedicated chemical analysis literature. These protocols are crucial for verifying the identity, purity, and stability of the compound in a research setting.
Visualizations
To illustrate the relationship between the chemical name, its formula, and molecular weight, the following diagram is provided.
Logical relationship between compound, formula, and molecular weight.
References
- 1. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]
- 3. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 939412-86-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of (3-Chloropyrazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for (3-chloropyrazin-2-yl)methanamine, a key intermediate in the development of pharmaceutical agents. The document details experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthetic routes for enhanced clarity.
Introduction
This compound and its hydrochloride salt are crucial building blocks in medicinal chemistry, notably in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide explores the most relevant and documented synthetic strategies, providing detailed methodologies to aid researchers in their drug discovery and development endeavors.
Synthesis Pathways Overview
Three primary synthetic routes to this compound have been identified and are detailed below. These pathways commence from readily available starting materials: 3-chloropyrazine-2-carbonitrile, 2,3-dichloropyrazine, and 2-chloro-3-methylpyrazine.
Pathway 1: Reduction of 3-Chloropyrazine-2-carbonitrile
This is one of the most direct and commonly cited methods for the preparation of this compound. The synthesis involves the reduction of the nitrile group of 3-chloropyrazine-2-carbonitrile, typically using a catalytic hydrogenation approach.
Experimental Protocol
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile
A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is cooled in an ice bath.[2][3] Sulfuryl chloride (21.2 mL, 260.8 mmol) is added dropwise over 10 minutes.[2] The reaction mixture is stirred for 30 minutes in the ice bath, then allowed to warm to room temperature and stirred for an additional 5 hours.[2][3] The toluene layer is decanted, and the residual oil is extracted with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, and separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[2][3]
Step 2: Synthesis of this compound Hydrochloride
To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), Raney Nickel (4.00 g) is added.[4] The mixture is stirred under a hydrogen balloon at room temperature for 1.5 days.[4] Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is co-evaporated with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).[4] The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material. The filtrate is evaporated to dryness to give this compound hydrochloride.[4]
Data Presentation
| Step | Starting Material | Reagents | Solvent | Product | Yield | Purity |
| 1 | Pyrazine-2-carbonitrile | Sulfuryl chloride, DMF | Toluene | 3-Chloropyrazine-2-carbonitrile | 51%[3] | >98% (by NMR)[3] |
| 2 | 3-Chloropyrazine-2-carbonitrile | Raney Nickel, H2, HCl | Acetic Acid | This compound HCl | ~100%[4] | Not specified[4] |
Pathway 2: Synthesis from 2,3-Dichloropyrazine
This pathway involves a nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloropyrazine with a protected glycine derivative, followed by deprotection and decarboxylation.
Experimental Protocol
Step 1: Synthesis of tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate (Boc-protected intermediate)
While a direct protocol for the SNAr reaction on 2,3-dichloropyrazine is not fully detailed in the search results, a closely related procedure for the reaction of 2,5-dichloropyrazine provides a strong model. To a flask containing 2,3-dichloropyrazine, add acetonitrile, followed by tert-butyl 2-((diphenylmethylene)amino)acetate and cesium carbonate at room temperature.[5] The reaction mixture is then heated to 85 °C and stirred until completion (monitored by TLC or LC-MS).[5]
Step 2: Deprotection and Decarboxylation
The resulting adduct from the previous step is subjected to acid-mediated deprotection and decarboxylation. A reported method for a similar substrate involves heating with concentrated aqueous HCl at 80-85 °C for several hours.[5] Alternatively, using 5 equivalents of HCl in a water and toluene mixture at 75 °C has been shown to achieve complete conversion in 3 hours.[5] The reaction mixture is then worked up to isolate the hydrochloride salt of this compound.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Overall Yield |
| 1 & 2 | 2,3-Dichloropyrazine | Protected glycine derivative, Cs2CO3, HCl | Boc-(3-chloropyrazin-2-yl)methanamine | 46%[5] |
Pathway 3: Synthesis from 2-Chloro-3-methylpyrazine
This route involves the formylation of 2-chloro-3-methylpyrazine to generate an aldehyde intermediate, which is then converted to the desired amine via reductive amination. The aldehyde intermediate is reported to be unstable.[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
- 4. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
The Biological Versatility of Pyrazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of pyrazine derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.
Anticancer Activity
Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action are diverse, frequently involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. A significant number of pyrazine-based compounds function as potent inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4][5]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various pyrazine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine Derivatives | Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [4] |
| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1, MCF-7 | 10.4, 9.1 | [6] |
| Compound 47 | PC12 | 16.4 | [6] | |
| Compound 48 | BEL-7402 | 10.74 | [6] | |
| Cinnamic Acid-Ligustrazine Hybrids | Compound 34 | BEL-7402, A549 | 9.40, 7.83 | [6] |
| Pyrazolo[3,4-b]pyrazines | Compound 15 | MCF-7 | 9.42 | [7] |
| 4-N,N-dimethylamino derivative (25h) | MCF-7 | 3.66 | [7] | |
| 3,4-dimethoxy derivative (25j) | MCF-7 | 1.88 | [7] | |
| [1][3][8]triazolo[4,3-a] Pyrazine Derivatives | Compound 17l | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and a vehicle control (e.g., DMSO). Include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathway: Induction of Apoptosis
Many pyrazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is the modulation of the intrinsic (mitochondrial) apoptosis pathway, often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Intrinsic apoptosis pathway induced by pyrazine derivatives.
Antimicrobial Activity
Pyrazine derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of pyrazine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | S. aureus | 32 | [1] |
| Compound 2e | E. coli | 16 | [1] | |
| Pyrazine-2-Carboxylic Acid Derivatives | Compound P4 | C. albicans | 3.125 | [8] |
| Compound P10 | C. albicans | 3.125 | [8] | |
| Compounds P3, P4, P7, P9 | E. coli | 50 | [8] | |
| Compounds P6, P7, P9, P10 | P. aeruginosa | 25 | [8] | |
| Pyrazine Carboxamides | Compound 5d | XDR S. Typhi | 6.25 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible bacterial growth.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the pyrazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Several pyrazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
| Compound Class | Specific Derivative | Assay | Inhibition/Activity | Reference |
| Pyrazolo[3,4-b]pyrazines | Compound 15 | Carrageenan-induced paw edema | 44.44% inhibition | [7] |
| Pyrazolo[1,5-a]quinazolines | Compound 13i | NF-κB inhibition | IC50 < 50 µM | [11] |
| Compound 16 | NF-κB inhibition | IC50 < 50 µM | [11] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for a specified time.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
Signaling Pathway: Inhibition of NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many pyrazine derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by pyrazine derivatives.
Antiviral Activity
Pyrazine derivatives have also been investigated for their antiviral properties against a variety of viruses, including human cytomegalovirus (HCMV) and coronaviruses.
Quantitative Antiviral Activity Data
| Compound Class | Specific Derivative | Virus | Activity Metric | Value | Reference |
| Pyrido[2,3-b]Pyrazine Derivatives | Compound 27 | HCMV | EC50 | 0.33 µM | [12] |
| Compound 27 | hERG | IC50 | >40 µM | [12] | |
| Compound 28 | HCMV | EC50 | 0.57 µM | [12] | |
| Compound 28 | Cytotoxicity (CC50) | 23 µM | [12] | ||
| Pyrazino-pyrazine Derivatives | 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, NDV, Influenza, Herpes simplex, Vaccinia | - | Active in vitro | [13] |
Experimental Protocol: In Vitro Antiviral Assay (General)
Principle: The antiviral activity of a compound is assessed by its ability to inhibit virus-induced cytopathic effects (CPE) or viral replication in a host cell line.
Procedure:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCMV) in a 96-well plate and grow to confluency.
-
Compound and Virus Addition:
-
Pre-treat the cells with serial dilutions of the pyrazine derivative.
-
Infect the cells with a known titer of the virus.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause CPE in the untreated virus control wells.
-
Assessment of Antiviral Activity:
-
CPE Inhibition Assay: Visually score the wells for the inhibition of CPE. Alternatively, use a cell viability assay (e.g., MTT) to quantify the number of viable cells.
-
Plaque Reduction Assay: For viruses that form plaques, overlay the infected cells with a semi-solid medium. After incubation, stain the cells to visualize and count the plaques.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral activity by 50%. Also, determine the 50% cytotoxic concentration (CC50) in parallel to calculate the selectivity index (SI = CC50/EC50).
Conclusion
The pyrazine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways offers insights into their mechanisms of action. The continued exploration of pyrazine derivatives holds significant promise for the development of novel therapeutic agents to address a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
(3-Chloropyrazin-2-yl)methanamine: A Core Heterocyclic Building Block in Medicinal Chemistry
(An In-depth Technical Guide)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropyrazin-2-yl)methanamine is a substituted pyrazine derivative that has garnered significant attention in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of targeted therapeutics. Its unique structural features, comprising a reactive chlorine atom and a primary amine on a pyrazine scaffold, make it a versatile building block for the construction of complex bioactive molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and its role in the development of pharmacologically active agents. While direct biological activity data for the compound itself is not extensively reported in the public domain, its importance is underscored by its application in the synthesis of Acalabrutinib, a potent Bruton's Tyrosine Kinase (BTK) inhibitor. This review consolidates the current knowledge to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazine-based pharmaceuticals.
Chemical and Physical Properties
This compound is a heterocyclic amine. Its chemical and physical properties, along with those of its more commonly handled hydrochloride salt, are summarized below. These properties have been aggregated from various chemical databases and literature sources.
Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₆ClN₃[1] | C₅H₇Cl₂N₃[2] |
| Molecular Weight | 143.57 g/mol [1] | 180.03 g/mol [2] |
| CAS Number | 771581-15-8[1] | 939412-86-9[3] |
| Appearance | Not specified in literature | Off-white to gray or black solid[4] |
| Purity | Not specified in literature | Typically >97% |
| Storage Temperature | Not specified in literature | Refrigerator |
| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |
| InChI | InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2[1] | InChI=1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H |
| InChIKey | PODCTQRYFHFTPT-UHFFFAOYSA-N[1] | YYVVOYJKQZWKFS-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=N1)CN)Cl[1] | C1=CN=C(C(=N1)CN)Cl.Cl[2] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is well-documented, with a common and efficient method starting from 3-chloropyrazine-2-carbonitrile. This process involves the reduction of the nitrile group to a primary amine.
Experimental Protocol: Reduction of 3-Chloropyrazine-2-carbonitrile
A general and high-yielding procedure for the synthesis of this compound hydrochloride has been reported and is detailed below[4]:
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Acetic acid
-
Raney Nickel (Nickel Ruanne)
-
Hydrogen gas
-
Toluene
-
1N Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) in acetic acid (50 mL) is prepared.
-
Raney Nickel (4.00 g) is added to the solution.
-
The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.
-
Upon completion of the reaction, the mixture is filtered, and the filtrate is collected and dried.
-
The residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).
-
The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material.
-
The filtrate is then evaporated to dryness under reduced pressure to yield this compound hydrochloride.
Yield: The reported yield for this procedure is quantitative (100%), affording the product as a black solid[4].
Biological Activity and Applications
A comprehensive search of the scientific literature did not yield any studies reporting the direct biological activity or screening results for this compound itself. Its primary significance lies in its role as a key building block in the synthesis of more complex, pharmacologically active molecules.
Intermediate in the Synthesis of Acalabrutinib
The most prominent application of this compound is as a crucial intermediate in the manufacturing process of Acalabrutinib. Acalabrutinib is a highly selective, second-generation Bruton's Tyrosine Kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, trafficking, chemotaxis, and adhesion. In many B-cell cancers, the BCR pathway is constitutively active, leading to uncontrolled cell growth. Acalabrutinib covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.
Potential for Derivatives in Other Therapeutic Areas
While this compound itself may not have reported intrinsic biological activity, the pyrazine scaffold is a common feature in many biologically active compounds. Research on various pyrazine derivatives has demonstrated a wide range of pharmacological activities, suggesting that derivatives of this compound could be explored for various therapeutic applications. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with different benzylamines has led to the discovery of compounds with antimycobacterial activity against Mycobacterium tuberculosis[5]. Some of these derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6 µM[5].
Table 2: Antimycobacterial Activity of Selected 3-Benzylaminopyrazine-2-carboxamides
| Compound | Substituent on Benzylamine | MIC against M. tuberculosis H37Rv (µM) | Cytotoxicity IC₅₀ in HepG2 cells (µM) |
| 8 | 4-methyl | 6 | ≥ 250 |
| 9 | 4-amino | 62.5 | Not reported |
| Pyrazinamide (Standard) | - | 25-100 | Not applicable |
| Data extracted from Tauch et al., 2019.[5] |
This highlights the potential of the 3-aminopyrazine core, accessible from this compound, as a scaffold for developing novel therapeutic agents.
Conclusion
This compound is a valuable heterocyclic compound with a well-established role in synthetic medicinal chemistry. While the current body of literature does not attribute direct biological activity to the molecule itself, its importance as a key intermediate in the synthesis of the BTK inhibitor Acalabrutinib is undisputed. The synthetic routes to its hydrochloride salt are efficient and high-yielding. The pyrazine core of this molecule is a privileged scaffold in drug discovery, and as demonstrated by related compounds, derivatives of this compound hold potential for the development of new therapeutic agents in areas such as infectious diseases. This technical guide provides a consolidated overview of the current knowledge on this compound, which should serve as a useful resource for researchers in the field of drug design and development. Future research could focus on the synthesis and biological evaluation of novel derivatives of this compound to explore its full potential in medicinal chemistry.
References
- 1. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]
- 4. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
Discovery and history of (3-Chloropyrazin-2-yl)methanamine
An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine: Discovery and Synthetic History
Introduction
This compound is a critical heterocyclic building block in modern medicinal chemistry. Its significance is primarily linked to its role as a key intermediate in the synthesis of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] Acalabrutinib is an FDA-approved treatment for various B-cell malignancies, including mantle cell lymphoma.[1] This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, detailing its synthetic routes, and associated chemical data.
Discovery and Initial Development
The discovery of this compound is intrinsically tied to the development of pyrazine-containing pharmaceuticals. Nitrogen-containing heterocycles are prevalent in drug discovery due to their ability to impart favorable pharmacological properties.[2] While a singular "discovery" event for this specific methanamine is not well-documented, its emergence in the scientific literature coincides with the process development of Acalabrutinib by Acerta Pharma.[1] Early work focused on efficient and scalable synthetic routes to produce this key intermediate with high purity.
Synthetic Methodologies
Several synthetic strategies have been developed to produce this compound, often as its hydrochloride salt for improved stability and handling.[3][4] The primary approaches start from readily available pyrazine derivatives.
Route 1: Reduction of 3-Chloropyrazine-2-carbonitrile
One of the earliest and most direct routes involves the reduction of 3-chloropyrazine-2-carbonitrile. This method is advantageous due to the commercial availability of the starting nitrile.
Experimental Protocol: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, Raney nickel is added. The reaction mixture is subjected to a hydrogen atmosphere (balloon) and stirred at room temperature for an extended period (e.g., 1.5 days).[3] Upon completion, the catalyst is filtered off. The filtrate is concentrated, and the residue is treated with hydrochloric acid to afford this compound hydrochloride.[3]
Workflow for Synthesis via Nitrile Reduction
Caption: Synthesis of the target compound from 3-chloropyrazine-2-carbonitrile.
Route 2: From 2,3-Dichloropyrazine
An alternative and often preferred route for large-scale synthesis starts with 2,3-dichloropyrazine. This pathway avoids some of the challenges associated with the nitrile reduction, such as over-reduction and catalyst handling.[1] The synthesis involves the introduction of a protected aminomethyl group.
Experimental Protocol: A common approach involves the reaction of 2,3-dichloropyrazine with a glycine equivalent, such as tert-butyl 2-((diphenylmethylene)amino)acetate, in the presence of a base like cesium carbonate in a suitable solvent (e.g., acetonitrile) at elevated temperatures.[2] This is followed by acidic hydrolysis to remove the protecting groups and afford the desired product.[2]
Workflow for Synthesis from 2,3-Dichloropyrazine
Caption: Synthesis of the target compound from 2,3-dichloropyrazine.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | This compound HCl | Reference(s) |
| Molecular Formula | C₅H₆ClN₃ | C₅H₇Cl₂N₃ | [4][5] |
| Molecular Weight | 143.57 g/mol | 180.03 g/mol | [4][5] |
| CAS Number | 771581-15-8 | 939412-86-9 | [3][5] |
| Appearance | - | Off-white to gray or black solid | [3][6] |
| Purity (typical) | - | ≥98% | [3][6] |
| Yield (Route 1) | - | Quantitative (crude) | [3] |
Role in Acalabrutinib Synthesis
The primary application and historical significance of this compound lie in its function as a precursor to Acalabrutinib.[1] In the synthesis of Acalabrutinib, the primary amine of this compound is coupled with a carboxylic acid derivative, which constitutes a key fragment of the final drug molecule. The optimization of the synthesis of this intermediate was a critical step in the overall manufacturing process of Acalabrutinib.[1]
Logical Relationship in Acalabrutinib Synthesis
Caption: Role of the title compound in the synthesis of an Acalabrutinib intermediate.
Conclusion
This compound has evolved from a niche chemical entity to a cornerstone intermediate in the production of a life-saving therapeutic. Its synthetic history reflects the continuous drive for efficiency, scalability, and robustness in pharmaceutical manufacturing. The development of multiple synthetic routes, particularly those amenable to large-scale production, underscores its importance in the field of drug development. Further research into pyrazine chemistry may yet uncover new applications for this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 4. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
(3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of (3-Chloropyrazin-2-yl)methanamine hydrochloride. This compound is a critical intermediate in the synthesis of targeted therapies, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This guide details its chemical and physical characteristics, provides experimental protocols for its synthesis and analysis, and visualizes its role in synthetic and biological pathways.
Core Physicochemical Properties
This compound hydrochloride is a solid compound whose appearance is reported variably as a white, off-white to gray, or black solid, likely depending on its purity.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂N₃ | [4][5] |
| Molecular Weight | 180.04 g/mol | [4][5] |
| IUPAC Name | This compound;hydrochloride | [4] |
| CAS Number | 939412-86-9 | [4] |
| Physical Appearance | White to off-white or gray solid | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectral Data Summary
While specific spectral data is often proprietary, the following table summarizes the types of analyses commonly used to characterize this compound hydrochloride. Commercial suppliers indicate the availability of such data upon request.[6][7]
| Spectroscopic Technique | Purpose |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the chemical environment of protons and carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |
Experimental Protocols
Synthesis of this compound hydrochloride
A common synthetic route to this compound hydrochloride involves the reduction of 2-chloro-3-cyanopyrazine.[1]
Materials:
-
3-chloropyrazine-2-carbonitrile
-
Raney Nickel
-
Acetic Acid
-
Toluene
-
1N Hydrochloric Acid
-
Tetrahydrofuran (THF)
-
Hydrogen gas supply
Procedure:
-
A solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid is prepared.
-
Raney Nickel is added to the solution.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere for approximately 36 hours.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated by rotary evaporation.
-
The residue is azeotropically dried with toluene.
-
1N Hydrochloric acid is added, followed by another azeotropic distillation with toluene.
-
The resulting residue is dissolved in tetrahydrofuran (THF) and filtered to remove any insoluble material.
-
The filtrate is concentrated under reduced pressure to yield this compound hydrochloride.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.
Role in Acalabrutinib Synthesis and BTK Signaling Pathway
This compound hydrochloride is a pivotal building block in the multi-step synthesis of Acalabrutinib. Acalabrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of various B-cell malignancies.
The diagram below illustrates the BTK signaling pathway and the inhibitory action of Acalabrutinib.
References
- 1. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 2. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. Factory price this compound hydrochloride in stock, CasNo.939412-86-9 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]
- 4. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]
- 6. 939412-86-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. 939412-86-9 | this compound HCl | Inorganic Salts | Ambeed.com [ambeed.com]
Technical Guide: Physicochemical Properties of (3-Chloropyrazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available solubility data and relevant experimental protocols for (3-Chloropyrazin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative solubility information and provides a detailed methodology for its determination.
Solubility Data
Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound or its salts in various solvents. However, qualitative information regarding the solubility of its hydrochloride salt has been inferred from synthesis protocols.
Table 1: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Tetrahydrofuran (THF) | Soluble | The residue from a synthesis procedure was dissolved in THF for filtration, indicating solubility.[1] |
Experimental Protocol: Determination of Solubility by Gravimetric Method
For researchers requiring precise solubility data, the following gravimetric method is a standard and reliable protocol for determining the solubility of a solid compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent at a controlled temperature. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that solid material remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a specific volume (e.g., 1-5 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.
-
Continue drying until a constant weight of the residue (the dissolved solid) is achieved. This is confirmed by repeated weighing until the mass no longer changes.
-
Record the final weight of the evaporation dish with the dry residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.
-
Synthesis Workflow
This compound hydrochloride is commonly synthesized from 3-chloropyrazine-2-carbonitrile. The following diagram illustrates the typical laboratory-scale synthesis workflow.
References
Spectroscopic Data and Analysis of (3-Chloropyrazin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound (3-Chloropyrazin-2-yl)methanamine. Due to the limited availability of experimentally-derived spectra in publicly accessible databases and literature, the quantitative data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by comparison with structurally related compounds. This document also outlines detailed experimental protocols for acquiring such data and includes visualizations of the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-5 |
| ~8.30 | d | 1H | H-6 |
| ~4.10 | s | 2H | -CH₂- |
| ~1.80 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~150 | C-3 |
| ~145 | C-5 |
| ~143 | C-6 |
| ~48 | -CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=N and C=C stretch (pyrazine ring) |
| 1400-1300 | Medium | C-N stretch |
| 850-750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 143/145 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 128/130 | Medium | [M-NH₂]⁺ |
| 114 | Medium | [M-CH₂NH₂]⁺ |
| 108 | High | [M-Cl]⁺ |
| 79 | Medium | [C₄H₃N₂]⁺ (Pyrazine ring fragment) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition:
-
Direct Infusion (ESI): Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): If the compound is sufficiently volatile and thermally stable, inject a small volume of the solution onto a GC column for separation prior to introduction into the MS.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
The Expanding Therapeutic Landscape of Pyrazine Compounds: A Technical Guide
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of pyrazine-containing compounds. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry, featured in numerous clinically approved drugs and a plethora of investigational agents.[1][2][3] This guide details their application across major therapeutic areas, presents quantitative biological data, outlines key experimental methodologies, and visualizes the underlying mechanisms of action.
Anticancer Applications: Targeting Kinases and Beyond
Pyrazine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in proliferation, survival, and apoptosis.[4][5][6] Several pyrazine-based kinase inhibitors have advanced into clinical trials, showing good clinical activity and manageable toxicity in various malignancies.[4][5]
A prominent example is Bortezomib (Velcade®) , a proteasome inhibitor used in the treatment of multiple myeloma.[7] Its mechanism involves the reversible inhibition of the 26S proteasome, disrupting protein homeostasis and leading to cancer cell death.[7] Another notable agent is Gilteritinib (Xospata®) , a dual FLT3/AXL inhibitor approved for treating relapsed/refractory acute myeloid leukemia (AML) with FLT3 mutations.[4]
The primary mechanism for many pyrazine-based inhibitors is competitive binding to the ATP pocket of kinases, though both reversible and irreversible covalent inhibitors have been developed.[4][5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of selected pyrazine derivatives against various cancer cell lines and kinases.
| Compound/Drug | Target/Cell Line | Activity Type | Value | Reference(s) |
| Gilteritinib | FLT3/AXL | Kinase Inhibition | - | [4] |
| Darovasertib | PKCα | IC50 | 1.9 nM | [4] |
| PKCθ | IC50 | 0.4 nM | [4] | |
| Prexasertib | CHK1 | IC50 | 1.4 nM | [4] |
| Compound 28 | MiaPaCa-2 (Pancreatic) | IC50 | 25 nM | [4] |
| Compound 11 | FGFR1, FGFR4 | IC50 | < 10 nM | [4] |
| Compound 46 | MCF-7 (Breast) | IC50 | 9.1 µM | [8] |
| BPH-1 (Prostate) | IC50 | 10.4 µM | [8] | |
| Compound 17l | A549 (Lung) | IC50 | 0.98 µM | [9] |
| c-Met Kinase | IC50 | 26.0 nM | [9] | |
| Compound 12n | PC-3 (Prostate) | IC50 | 0.93 µM | [10] |
| Compound 18i | SNU-16 (Gastric) | IC50 | 1.88 µM | [11] |
| KMS-11 (Myeloma) | IC50 | 3.02 µM | [11] |
Visualizing the Mechanism: Kinase Inhibition Workflow
The general workflow for identifying and characterizing pyrazine-based kinase inhibitors involves a multi-step process from initial screening to in vivo validation.
Antitubercular Activity: The Legacy and Future of Pyrazinamide
Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), crucial for its ability to eradicate persistent, non-replicating mycobacteria.[12][13] PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, to form its active metabolite, pyrazinoic acid (POA).[12][14]
The mechanism of POA is multifaceted. The primary hypothesis involves the "acidic trapping" model, where POA accumulates in the acidic environment of tuberculous lesions, leading to intracellular acidification and disruption of membrane transport and energy production.[12][15] More recent evidence points to specific molecular targets, including the ribosomal protein RpsA, interfering with the trans-translation process, and Fatty Acid Synthase I (FAS-I), disrupting cell wall synthesis.[14][16]
Quantitative Data: Antitubercular Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of PZA and its novel analogs against Mycobacterium tuberculosis (Mtb).
| Compound/Drug | Mtb Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Pyrazinamide | H37Rv | 6.25 | - | [17] |
| Compound 8 | H37Rv | - | 6 | [4] |
| Compound 4 | H37Rv | - | 42 | [4] |
| Compound 8a | H37Rv | ≤6.25 | - | [17] |
| Compound 8b | H37Rv | ≤6.25 | - | [17] |
| Compound 8c | H37Rv | ≤6.25 | - | [17] |
| Compound 8d | H37Rv | ≤6.25 | - | [17] |
| PZA | H37Ra (pH 6.8) | 200 | - | [18] |
| PZA | Clinical Isolates (pH 6.8) | ≤12.5 - 100 | - | [6][19] |
Visualizing the Mechanism: Pyrazinamide Activation and Action
The activation of PZA and its subsequent multi-target action within the mycobacterium is a critical process for its efficacy.
Neuroprotective Applications: The Promise of Tetramethylpyrazine
Tetramethylpyrazine (TMP), an active component of the traditional Chinese herb Ligusticum wallichii, and its derivatives have shown significant neuroprotective effects in models of various neurodegenerative disorders, including Parkinson's disease (PD) and ischemic stroke.[20][21]
The neuroprotective mechanisms of TMP are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[13][21] A key mechanism involves the activation of pro-survival signaling pathways. For instance, TMP and its derivative T-006 have been shown to modulate the Akt/GSK3β pathway.[20][22][23] Activation of Akt leads to the inhibitory phosphorylation of GSK3β, which in turn promotes the function of transcription factors like MEF2D, ultimately supporting neuronal survival and function.[20]
Quantitative Data: Neuroprotective Efficacy
The following table presents data on the in vivo efficacy of TMP and its derivatives in animal models.
| Compound | Model | Dosage | Outcome | % Improvement/Protection | Reference(s) |
| TBN | MPTP Mouse (PD) | - | Neuron Loss | ~40% protection | [17] |
| TMP | ISO-induced AMI | 10, 20 mg/kg | ST Elevation | Dose-dependent decrease | [22] |
| TMP | MPTP Mouse (PD) | - | Bax/Bcl-2 Ratio | Significantly decreased | [13] |
| TMP | MPTP Mouse (PD) | - | Nrf2/GCLC levels | Significantly increased | [13] |
Visualizing the Mechanism: TMP-Mediated Neuroprotection
The Akt/GSK-3β signaling pathway is a central node in the neuroprotective effects of tetramethylpyrazine.
Anti-inflammatory Properties
Pyrazine derivatives are recognized for their anti-inflammatory potential, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[24] Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of inflammatory prostaglandins.[24] They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[25][26]
Quantitative Data: Anti-inflammatory Activity
| Compound | Model/Assay | Dosage/Concentration | % Inhibition | Reference(s) |
| Compound 37 | LPS-induced NO in RAW264.7 | 20 µM | 56.32% | [1] |
| Compound 320 | TPA-induced mouse ear edema | 40 mg/mL (gavage) | ~59.69% | [25][26] |
| Pyrido[2,3-b]pyrazine 26 | Carrageenan-induced thermal hyperalgesia | - | Significant attenuation | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazine compounds.
Synthesis of Bortezomib (Illustrative)
This protocol outlines a convergent synthesis approach for Bortezomib, a clinically important pyrazine derivative.[2][9][12]
Step 1: Synthesis of (S)-3-phenyl-2[(pyrazine-2-carbonyl)amino]propionic acid
-
Dissolve 2-pyrazinecarboxylic acid in a suitable solvent (e.g., dichloromethane, DCM).
-
Add a coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[2][9]
-
Add an organic base, such as N,N-diisopropylethylamine (DIPEA).
-
Add L-phenylalanine methyl ester hydrochloride and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and purify the resulting ester.
-
Hydrolyze the methyl ester using a base (e.g., LiOH) in a solvent mixture like THF/water to yield the carboxylic acid intermediate.
Step 2: Synthesis of the Boronic Ester Fragment
-
Prepare the (1R)-3-methyl-1-aminobutyl)boronic acid pinanediol ester fragment via established multi-step literature methods.
Step 3: Fragment Condensation and Deprotection
-
Couple the carboxylic acid from Step 1 with the boronic ester fragment from Step 2 using a peptide coupling agent (e.g., TBTU) and a base (e.g., DIPEA) in an appropriate solvent like DCM.[12]
-
After purification of the coupled product, remove the pinanediol protecting group. This is typically achieved by transesterification with isobutylboronic acid in a biphasic system (e.g., hexane/methanol) under acidic conditions (e.g., HCl).[12]
-
Isolate and purify the final product, Bortezomib, often as its trimeric boroxine.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][9][24]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: Prepare serial dilutions of the pyrazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for a desired period (e.g., 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][24]
-
Absorbance Reading: After ensuring complete solubilization (may require overnight incubation or shaking), measure the absorbance at 570-600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7]
Antitubercular Susceptibility: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[11][14][27]
-
Plate Setup: In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 100 µL of a prepared M. tuberculosis H37Rv inoculum to each well. Include drug-free control wells.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Reagent Addition: Add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to a control well. Incubate for 24 hours. A color change from blue to pink indicates sufficient bacterial growth.[11]
-
Full Plate Development: Once the control well turns pink, add the Alamar Blue/Tween 80 mixture to all wells and incubate for an additional 24 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[27]
In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model
This model is used to evaluate the antitumor efficacy of pyrazine compounds in a living organism.[6][19]
-
Cell Preparation: Harvest cancer cells (e.g., A549 lung cancer cells) during their logarithmic growth phase. Wash the cells with sterile PBS or HBSS and resuspend them to a final concentration of 1–5 × 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor engraftment. Keep the cell suspension on ice.[19][28]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Nude mice, typically 4-6 weeks old).
-
Tumor Inoculation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the mouse's flank using a 23-25 gauge needle.[7][28]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² × length)/2). Also, monitor the body weight and overall health of the animals.[6]
-
Compound Administration: Randomize mice into treatment and control (vehicle) groups. Administer the pyrazine compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
In Vivo Neuroprotection: MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective effects of compounds against dopamine neuron degeneration.[1][8]
-
Animal Model: Use mice susceptible to MPTP toxicity, such as the C57BL/6 strain.
-
MPTP Administration: A common regimen involves administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal (i.p.) injection. For a sub-acute model, inject MPTP (e.g., 20-30 mg/kg) once daily for five consecutive days.[1][24] All handling of MPTP must be done with strict safety precautions.
-
Compound Treatment: Administer the test compound (e.g., Tetramethylpyrazine) before, during, or after the MPTP injections, depending on whether a protective or restorative effect is being studied. For example, treatment can begin one hour before the first MPTP injection and continue daily for the duration of the experiment.
-
Behavioral Assessment: Perform behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and deficits at various time points after MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the study (e.g., 7-21 days after the last MPTP injection), euthanize the animals. Collect brain tissue, specifically the striatum and substantia nigra.
-
Neurochemistry: Use HPLC to quantify the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum. A significant depletion in the MPTP group compared to the saline control is expected.
-
Histology: Use immunohistochemistry to stain for Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss. The number of surviving neurons is a key indicator of neuroprotection.[17]
-
Conclusion
The pyrazine core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of therapeutic applications. From potent and selective kinase inhibitors for cancer therapy to the indispensable antitubercular agent pyrazinamide and promising neuroprotective and anti-inflammatory molecules, the versatility of this heterocycle is evident. The continued exploration of structure-activity relationships, elucidation of complex mechanisms, and development of novel synthetic routes will undoubtedly lead to the discovery of new and improved pyrazine-based therapeutics to address unmet medical needs. This guide serves as a foundational resource for professionals dedicated to advancing this exciting field of drug discovery.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modelorg.com [modelorg.com]
- 5. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. researchgate.net [researchgate.net]
- 9. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 10. Method for preparing intermediate used for synthesizing bortezomib - Eureka | Patsnap [eureka.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 19. veterinarypaper.com [veterinarypaper.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]
- 22. Tetramethylpyrazine exerts a protective effect against injury from acute myocardial ischemia by regulating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tetramethylpyrazine protects neural stem cells against sevoflurane-induced toxicity through Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. yeasenbio.com [yeasenbio.com]
Methodological & Application
Application Notes and Protocols for (3-Chloropyrazin-2-yl)methanamine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
(3-Chloropyrazin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in the synthesis of targeted therapies. Their versatile pyrazine core allows for the construction of complex heterocyclic systems, making them valuable building blocks in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.
Overview of this compound
This compound is a functionalized pyrazine derivative that serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a chlorosubstituent and a primary amine group on the pyrazine ring allows for sequential, regioselective modifications, which is a desirable characteristic in multi-step drug synthesis. It is most notably used in the production of Acalabrutinib, a second-generation BTK inhibitor for the treatment of certain types of cancer.
Chemical Properties:
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 939412-86-9 |
| Molecular Formula | C5H7Cl2N3 |
| Molecular Weight | 180.05 g/mol |
| Appearance | Off-white to gray solid |
| Purity | Typically ≥98.0% |
Application in the Synthesis of Acalabrutinib
Acalabrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. The synthesis of Acalabrutinib from this compound hydrochloride involves a multi-step sequence, including amide coupling, intramolecular cyclization, bromination, Suzuki coupling, deprotection, and final amidation.
Synthetic Workflow for Acalabrutinib
The overall synthetic route from this compound hydrochloride to Acalabrutinib is a sophisticated process that builds the complex heterocyclic core of the final drug molecule. The workflow ensures the correct stereochemistry and functionalization required for potent BTK inhibition.
Application Notes and Protocols for the Coupling of (3-Chloropyrazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the coupling of (3-Chloropyrazin-2-yl)methanamine, a versatile building block in medicinal chemistry. The protocols cover three common and synthetically important transformations: Amide Bond Formation, Suzuki Coupling, and Buchwald-Hartwig Amination. The resulting pyrazine derivatives are of significant interest due to their potential biological activities, including the modulation of key signaling pathways.
Target Background and Significance
This compound serves as a valuable scaffold for the synthesis of diverse compound libraries. The pyrazine core is a key pharmacophore found in numerous biologically active molecules. Derivatives of pyrazine have been reported to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The ability to functionalize this compound through various coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The coupled products of this starting material may play a role in modulating cellular signaling pathways. For instance, pyrazinamide, a related pyrazine derivative, is known to be activated by the SigE-dependent cell envelope stress response in Mycobacterium tuberculosis. Furthermore, some pyrazine analogs have been investigated as inhibitors of fatty acid synthase (FAS), a key enzyme in cellular metabolism that is a target in oncology and infectious diseases.
Experimental Protocols
The following protocols are generalized based on established methodologies for similar heterocyclic compounds. Researchers should optimize these conditions for their specific substrates.
Amide Bond Formation via Acyl Chloride
This protocol details the formation of an amide bond between this compound and a carboxylic acid, proceeding through an acyl chloride intermediate.
Reaction Workflow:
The Pivotal Role of (3-Chloropyrazin-2-yl)methanamine in Modern Medicinal Chemistry
(3-Chloropyrazin-2-yl)methanamine has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib . This versatile pyrazine derivative provides a scaffold that is essential for the development of targeted therapies, particularly in the realm of oncology. Its structural features allow for the construction of complex molecules with high specificity and potency for their biological targets.
Acalabrutinib, a potent and selective BTK inhibitor, is a prime example of the successful application of this compound.[1] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is vital for the proliferation and survival of B-cells.[2][3] Dysregulation of this pathway is a hallmark of various B-cell malignancies.[3] Acalabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[4][5] This targeted inhibition disrupts the downstream signaling cascade, ultimately hindering the growth and survival of malignant B-cells.[4]
The pyrazine core of this compound is a common feature in many biologically active compounds and approved drugs, contributing to their therapeutic efficacy in diverse areas such as oncology, infectious diseases, and neurology. In the context of acalabrutinib, this heterocyclic moiety is integral to the overall structure that achieves high selectivity for BTK over other kinases, which is a significant advantage in reducing off-target side effects.[6][7]
Application Notes
This compound serves as a foundational starting material for the synthesis of a class of potent kinase inhibitors. Its primary application to date is in the industrial-scale production of acalabrutinib, an FDA-approved drug for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[5][8] The functionalized pyrazine ring system allows for sequential chemical modifications to build the complex pharmacophore required for potent and selective BTK inhibition. Researchers in drug discovery can utilize this intermediate to generate novel analogs of acalabrutinib or to explore its utility as a scaffold for inhibitors of other kinases. The chloro and aminomethyl substituents on the pyrazine ring offer versatile handles for a variety of chemical transformations, enabling the exploration of diverse chemical space.
Quantitative Data Summary
The following table summarizes the in vitro potency of acalabrutinib, a drug synthesized using this compound as a key intermediate.
| Compound | Target | Assay | IC50 (nM) | Reference(s) |
| Acalabrutinib | BTK | Purified BTK enzyme assay | 3 | [4][5][6] |
| Acalabrutinib | BTK | CD69 B cell activation assay (human whole-blood) | 8 | [9] |
| Acalabrutinib | BTK | Biochemical assay | 5.1 | [7] |
Signaling Pathway
The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, and survival. Bruton's tyrosine kinase (BTK) is a key mediator in this pathway. Acalabrutinib, synthesized from this compound, effectively inhibits BTK, thereby blocking downstream signaling.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol describes a general method for the synthesis of the key intermediate, this compound hydrochloride, starting from 2,3-dichloropyrazine.
Materials:
-
2,3-Dichloropyrazine
-
Glycine methyl ester hydrochloride
-
Diphenylmethanimine
-
Acetonitrile
-
Cesium carbonate
-
Concentrated hydrochloric acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Formation of the protected amine adduct: In a suitable reaction vessel, combine 2,3-dichloropyrazine, glycine methyl ester hydrochloride, and diphenylmethanimine in acetonitrile. Add cesium carbonate as a base. Heat the mixture to 80-85°C and stir for approximately 13 hours.[10]
-
Hydrolysis and decarboxylation: After cooling, the reaction mixture containing the protected amine adduct is treated with concentrated aqueous hydrochloric acid. The mixture is heated to 80-85°C for about 7 hours to effect simultaneous hydrolysis of the imine and ester, and decarboxylation to yield the desired product.[11][12]
-
Isolation: The product, this compound hydrochloride, can be isolated from the reaction mixture by standard workup and purification procedures, such as extraction and crystallization.[11]
General Protocol for Coupling to Form an Acalabrutinib Precursor
This protocol outlines the coupling of this compound with a protected pyrrolidine carboxylic acid derivative, a key step in the synthesis of acalabrutinib.
Materials:
-
This compound
-
(2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
-
Thionyl chloride or other chlorinating agent
-
An appropriate organic solvent (e.g., toluene)
-
An aqueous basic solution (e.g., sodium hydroxide)
Procedure:
-
Formation of the acyl chloride: Convert (2S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid to the corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride in an inert solvent.[10]
-
Coupling reaction: Under Schotten-Baumann conditions, react the freshly prepared acyl chloride with this compound in a biphasic system of an organic solvent and an aqueous basic solution.[10][11]
-
Workup and purification: After the reaction is complete, separate the organic layer, wash, dry, and concentrate it. The resulting acalabrutinib precursor can be purified by crystallization or chromatography.[11]
In Vitro BTK Activity Assay (General Protocol)
This protocol provides a general outline for determining the inhibitory activity of a compound against Bruton's tyrosine kinase.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (e.g., acalabrutinib)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare solutions: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). Prepare solutions of BTK enzyme, ATP, and substrate in kinase buffer.
-
Enzyme reaction: In a microplate, add the BTK enzyme, the test compound at various concentrations, and the substrate.
-
Initiate reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time.
-
Stop reaction and detect ADP: Stop the reaction and detect the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert the ADP to ATP, which is then measured via a luciferase-based luminescent signal.[13]
-
Data analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[13]
References
- 1. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acalabrutinib and its use in treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acalabrutinib and its use in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.com [promega.com]
Application Notes & Protocols: Synthesis of Novel Bioactive Derivatives from (3-Chloropyrazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel N-acyl, N-sulfonyl, and urea derivatives starting from the versatile building block, (3-Chloropyrazin-2-yl)methanamine. This key intermediate is instrumental in the development of various therapeutic agents, including kinase inhibitors such as Acalabrutinib. The following protocols outline the synthesis of the starting material and its subsequent derivatization to generate libraries of compounds for screening and drug discovery programs.
Synthesis of Starting Material: this compound Hydrochloride
The primary starting material can be efficiently synthesized from 3-chloropyrazine-2-carbonitrile via a nickel-catalyzed reduction.
Experimental Protocol:
A solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL) is treated with Raney Nickel (4.00 g). The reaction mixture is stirred at room temperature for 1.5 days under a hydrogen atmosphere (balloon). Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is co-evaporated with toluene (40 mL), followed by 1N HCl (15 mL), and finally toluene again (40 mL). The resulting solid is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material. The filtrate is then evaporated to dryness to yield this compound hydrochloride.[1]
Table 1: Synthesis of this compound Hydrochloride
| Reactant | Moles (mmol) | Equivalents | Yield (g) | Yield (%) | Purity |
| 3-Chloropyrazine-2-carbonitrile | 43.0 | 1.0 | 8.75 | ~100 | >95% |
Workflow for Starting Material Synthesis
References
Application Notes: (3-Chloropyrazin-2-yl)methanamine as a Versatile Building Block in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-Chloropyrazin-2-yl)methanamine as a key building block in the synthesis of complex heterocyclic molecules, with a particular focus on its application in the development of targeted therapeutics.
Introduction
This compound is a bifunctional pyrazine derivative possessing both a nucleophilic aminomethyl group and a reactive chloro substituent. This unique arrangement of functional groups makes it a valuable synthon for the construction of a variety of fused and substituted heterocyclic systems. Its application has gained significant traction in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| CAS Number | 771581-15-8 |
| Appearance | Off-white to gray solid (hydrochloride salt) |
| Purity | Typically ≥98% |
| Solubility | Soluble in various organic solvents. The hydrochloride salt is soluble in water. |
Synthesis of this compound Hydrochloride
A reliable method for the synthesis of this compound hydrochloride involves the reduction of 3-chloropyrazine-2-carbonitrile.
Experimental Protocol:
General Procedure for the synthesis of this compound hydrochloride from 2-chloro-3-cyanopyrazine: [1]
-
To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol, 1.0 eq.) in acetic acid (50 mL), add Raney nickel (4.00 g).
-
The reaction is carried out for 1.5 days at room temperature under the protection of a hydrogen balloon.
-
Upon completion of the reaction, the mixture is filtered, and the filtrate is collected and dried.
-
The residue is treated by rotary evaporation with toluene (40 mL), 1N HCl (15 mL), and toluene (40 mL) in that order.
-
The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material.
-
The filtrate is evaporated to dryness under reduced pressure to yield (3-chloropyrazin-2-yl)methylamine hydrochloride.
| Starting Material | Product | Yield | Purity |
| 3-chloropyrazine-2-carbonitrile | This compound hydrochloride | ~100%[1] | Not specified |
Applications in Heterocyclic Synthesis
The primary amine and the chloro-substituent on the pyrazine ring allow for a variety of chemical transformations, making this compound a versatile precursor for diverse heterocyclic scaffolds.
Synthesis of a Key Intermediate for Acalabrutinib
This compound is a pivotal starting material for the synthesis of a key intermediate of Acalabrutinib, a highly selective, second-generation BTK inhibitor.[2] Acalabrutinib is approved for the treatment of various B-cell malignancies. The synthesis involves the coupling of this compound with a protected proline derivative, followed by intramolecular cyclization and subsequent functionalization.
Caption: Synthetic workflow for the Acalabrutinib precursor.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Acalabrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][3] This pathway is crucial for the proliferation, survival, and differentiation of B-cells.[3] In several B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Acalabrutinib's targeted inhibition of BTK effectively blocks these downstream signals, inducing apoptosis in malignant B-cells.[1]
Caption: Acalabrutinib's inhibition of the BTK signaling pathway.
Potential for Other Fused Heterocyclic Systems
The reactivity of this compound suggests its potential as a precursor for a variety of other fused pyrazine ring systems, which are known to possess diverse biological activities. While specific examples starting directly from this building block are not extensively reported, analogous chemistries with similar pyrazine derivatives provide a strong rationale for its utility in synthesizing:
-
Imidazo[1,5-a]pyrazines: As demonstrated in the Acalabrutinib synthesis, intramolecular cyclization following reaction at the aminomethyl group can lead to this scaffold, which is explored for its potential as c-Src inhibitors and corticotropin-releasing hormone receptor ligands.
-
Triazolo[4,3-a]pyrazines: Reaction of the aminomethyl group with reagents that can form a triazole ring could yield this class of compounds. Triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial, antidiabetic, and anticancer activities.
-
Pyrazolo[1,5-a]pyrazines: Condensation of the aminomethyl group with appropriate 1,3-dielectrophiles could lead to the formation of this heterocyclic system, which has been studied for its antimicrobial and kinase inhibitory properties.
Conclusion
This compound is a high-value building block for heterocyclic chemistry, particularly in the field of drug discovery. Its established role in the synthesis of the BTK inhibitor Acalabrutinib highlights its industrial relevance. The versatile reactivity of this compound opens avenues for the exploration and synthesis of a wide array of novel heterocyclic compounds with potential therapeutic applications. Further research into the diverse cyclization reactions of this compound is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols for N-Alkylation of (3-Chloropyrazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of (3-chloropyrazin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds, including the BTK inhibitor Acalabrutinib. The following sections outline two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
This compound is a versatile building block in medicinal chemistry. Its primary amine functionality allows for the introduction of various substituents, enabling the modulation of physicochemical and pharmacological properties of target molecules. N-alkylation of this compound is a crucial step in the synthesis of a diverse range of bioactive molecules. This document provides detailed experimental protocols and data presentation for two common N-alkylation strategies.
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. This is a classical and widely used method for forming C-N bonds.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in the chosen solvent, add the base (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Data Presentation
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 80 | 6 | 85 |
| 2 | Methyl iodide | Et₃N | DMF | 25 | 12 | 78 |
| 3 | Ethyl bromide | K₂CO₃ | ACN | 80 | 8 | 75 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation of this compound.
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. This method is a powerful tool for the synthesis of secondary and tertiary amines.[1]
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in the chosen solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 92 |
| 2 | Acetone | NaBH₃CN | MeOH | 6 | 85 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 5 | 88 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Workflow Diagram
Caption: Workflow for Reductive Amination of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound hydrochloride is harmful if swallowed and causes serious eye irritation.[2]
-
Alkyl halides are often toxic and should be handled with care.
-
Reducing agents like sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable gases upon contact with water or acids.
Conclusion
The protocols described in these application notes provide robust and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the specific substrate and the desired product. Both methods are amenable to a wide range of functional groups and can be optimized to achieve high yields of the desired N-alkylated products, which are valuable intermediates in drug discovery and development.
References
Safe handling and storage procedures for (3-Chloropyrazin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and use of (3-Chloropyrazin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis, notably in the production of the BTK inhibitor Acalabrutinib.[1][2] Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound hydrochloride is a solid, off-white to gray substance. A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 939412-86-9 | Multiple sources |
| Molecular Formula | C₅H₇Cl₂N₃ | Multiple sources |
| Molecular Weight | 180.04 g/mol | Multiple sources |
| Appearance | Off-white to gray solid | |
| Purity | ≥98.0% | |
| Storage Temperature | Refrigerator (2-8 °C) | [2] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. All personnel handling this material must be thoroughly familiar with its potential hazards and the required safety precautions.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich
Personal Protective Equipment (PPE):
A comprehensive list of required PPE is detailed in Table 2.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness). Inspect gloves before use. |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, an apron or over-sleeves should be used. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator is required. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize risk and maintain the stability of the compound.
Handling Protocol
-
Preparation : Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Engineering Controls : All handling of the solid compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Waste Disposal : Dispose of contaminated waste, including gloves, weigh boats, and kimwipes, in a designated hazardous waste container in accordance with local, state, and federal regulations.
Storage Protocol
-
Temperature : Store in a refrigerator at 2-8°C.
-
Container : Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Location : Store in a dry, well-ventilated area away from incompatible materials. Do not store on open shelves or counters.
-
Incompatibility : Avoid storage with strong oxidizing agents.
Experimental Protocols
As a key intermediate, this compound hydrochloride is primarily used in further chemical synthesis. Below is a representative protocol for a Buchwald-Hartwig amination reaction, a common transformation in drug discovery.
Representative Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound hydrochloride with an aryl bromide.
Materials:
-
This compound hydrochloride
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound hydrochloride (1.0 mmol, 1.0 eq), aryl bromide (1.1 mmol, 1.1 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (2.5 mmol, 2.5 eq).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition : Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and storage of this compound hydrochloride.
Caption: Workflow for the safe handling of this compound hydrochloride.
Caption: Storage and incompatibility guidelines for the compound.
References
Application of (3-Chloropyrazin-2-yl)methanamine in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols
(3-Chloropyrazin-2-yl)methanamine is a versatile heterocyclic building block with potential applications in the synthesis of novel agrochemicals. Its bifunctional nature, featuring a reactive primary amine and a chlorinated pyrazine ring, allows for a variety of chemical transformations to generate compounds with potential fungicidal, insecticidal, or herbicidal properties. This document provides an overview of the potential applications of this compound in agrochemical synthesis, supported by detailed synthetic protocols for key transformations and a summary of the biological activities of related pyrazine derivatives.
Introduction to Pyrazines in Agrochemicals
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry and are increasingly being explored for their potential in agriculture.[1] Naturally occurring pyrazines are known to play roles in plant defense mechanisms, acting as deterrents to herbivores and possessing antimicrobial properties.[2] This inherent biological activity makes the pyrazine scaffold a promising starting point for the development of new crop protection agents.
Synthetic Accessibility of the Starting Material
This compound, typically available as its hydrochloride salt, can be synthesized from 3-chloropyrazine-2-carbonitrile. A general laboratory-scale synthesis is described below.
Table 1: Synthesis of this compound Hydrochloride
| Step | Reaction | Reagents and Conditions |
| 1 | Reduction of Nitrile | 3-chloropyrazine-2-carbonitrile, Raney Nickel, Acetic Acid, H₂ (balloon), Room Temperature, 1.5 days |
| 2 | Work-up and Salt Formation | Filtration, Rotary Evaporation with Toluene and 1N HCl |
Potential Agrochemical Applications and Synthetic Strategies
While no commercial agrochemicals have been explicitly identified as being synthesized directly from this compound in the reviewed literature, its chemical structure suggests several promising avenues for the synthesis of novel active ingredients. The primary amine group serves as a handle for the introduction of various toxophores commonly found in pesticides.
Synthesis of Pyrazine-based Fungicides
The pyrazine ring is a component of some compounds with known antimicrobial and antifungal activity. By analogy to known fungicides, this compound can be derivatized to explore new chemical space for potential fungicidal action.
One common strategy in fungicide development is the formation of amide or sulfonamide linkages. The following protocol outlines a general method for the acylation of this compound to form novel amide derivatives.
Experimental Protocol: General Synthesis of N-((3-chloropyrazin-2-yl)methyl)amides
Objective: To synthesize a library of N-((3-chloropyrazin-2-yl)methyl)amide derivatives for fungicidal screening.
Materials:
-
This compound hydrochloride
-
Aryl or alkyl carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting carboxylic acid).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use the crude acid chloride directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.2 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.
-
Cool the suspension to 0 °C.
-
Dissolve the crude acid chloride from step 1 in anhydrous DCM and add it dropwise to the amine suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-((3-chloropyrazin-2-yl)methyl)amide.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Pyrazine-based Insecticides
The development of novel insecticides often involves the incorporation of specific pharmacophores that interact with insect-specific targets. The this compound scaffold can be used to synthesize analogs of known insecticides or to explore new chemical classes. For instance, the formation of thiourea derivatives is a known strategy in insecticide design.
Experimental Protocol: Synthesis of N-Aryl-N'-((3-chloropyrazin-2-yl)methyl)thioureas
Objective: To synthesize thiourea derivatives of this compound for insecticidal activity screening.
Materials:
-
This compound hydrochloride
-
Aryl isothiocyanate
-
Anhydrous acetonitrile or ethanol
-
Triethylamine (TEA)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Thiourea Formation:
-
In a round-bottom flask, suspend this compound hydrochloride (1.0 eq.) in anhydrous acetonitrile.
-
Add triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aryl isothiocyanate (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold acetonitrile or ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Synthesis of Pyrazine-based Herbicides
The synthesis of novel herbicides can be explored by reacting this compound with moieties known to impart herbicidal activity. For example, reaction with sulfonyl chlorides can yield sulfonamides, a class of compounds known for their herbicidal properties, often acting by inhibiting the acetolactate synthase (ALS) enzyme.
Biological Activity Data
Table 2: Exemplary (though not agrochemical) Antimicrobial Activity of Pyrazinamide Derivatives
| Compound | Target Organism | MIC (μM) | Reference |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | [3] |
| 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 62.5 | [3] |
Note: The data presented is for antimicrobial activity and is provided to illustrate the biological potential of the pyrazine scaffold. Direct agrochemical activity would require specific screening against plant pathogens, insects, or weeds.
Signaling Pathways and Experimental Workflows
The mechanism of action of novel pyrazine-based agrochemicals would depend on the specific toxophore introduced. For example, if a derivative were to show fungicidal activity, it could potentially act on various known fungal targets.
Below are diagrams illustrating a hypothetical workflow for the discovery of new agrochemicals starting from this compound and a potential signaling pathway that could be targeted.
Conclusion
This compound represents a readily accessible and versatile starting material for the synthesis of novel pyrazine-containing compounds with potential agrochemical applications. While direct evidence of its use in commercial agrochemicals is currently lacking, its chemical reactivity allows for the straightforward introduction of various functional groups known to impart pesticidal activity. The provided synthetic protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new pyrazine derivatives as potential fungicides, insecticides, and herbicides. Further research and high-throughput screening of compound libraries derived from this scaffold are warranted to fully elucidate its potential in the development of next-generation crop protection agents.
References
(3-Chloropyrazin-2-yl)methanamine Material Safety Data Sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed Material Safety Data Sheet (MSDS) information, application notes, and a synthesis protocol for (3-Chloropyrazin-2-yl)methanamine and its hydrochloride salt. The information is intended to ensure safe handling and proper use of this compound in a research and development setting.
Material Safety Data Sheet (MSDS) Summary
This compound, particularly in its hydrochloride salt form (CAS No: 939412-86-9), is a chemical intermediate that requires careful handling.[1][2][3] The following tables summarize the key safety and property data.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4.[3] | Warning | H302: Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Category 2.[2] | Warning | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A.[2][3] | Danger | H318: Causes serious eye damage.[3] H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation).[2] | Warning | H335: May cause respiratory irritation.[2][4] |
| Acute Toxicity, Dermal | Category 4.[2] | Warning | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4.[2] | Warning | H332: Harmful if inhaled.[2] |
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3][5] |
| Skin Contact | Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice/attention.[5] |
| Inhalation | Move the person into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[3][5] |
Table 3: Handling, Storage, and Physical Properties
| Parameter | Information |
| Safe Handling | Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[3][5] Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, clothing, and eye/face protection.[3][5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place.[5] Keep container tightly closed.[5] Store locked up.[5] Recommended storage is in a refrigerator.[4] |
| Physical Form | Solid.[2][4] Appears as a white solid or black solid (synthesis product).[2][7] |
| Molecular Formula | C₅H₇Cl₂N₃ (Hydrochloride Salt).[1][8] |
| Molecular Weight | 180.04 g/mol (Hydrochloride Salt).[8] |
| Incompatibilities | None known.[5] |
| Disposal | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[5] |
Application Notes
This compound is primarily utilized as a key pharmaceutical intermediate. Its principal application is in the multi-step synthesis of Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer, such as Mantle Cell Lymphoma.
As a building block, its pyrazine core and reactive amine and chloro- groups allow for its incorporation into larger, more complex molecular scaffolds. Researchers in medicinal chemistry and process development utilize this compound for the construction of novel pharmaceutical agents.
Currently, there is limited publicly available information on the direct biological activity of this compound itself or its involvement in specific signaling pathways. Its utility is predominantly documented in the context of synthetic chemistry.
Experimental Protocols
The following protocol details the synthesis of this compound hydrochloride from 3-chloropyrazine-2-carbonitrile.
Objective: To synthesize this compound hydrochloride via the reduction of a nitrile.
Materials:
-
3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol)
-
Acetic acid (50 mL)
-
Raney Nickel (4.00 g)
-
Hydrogen balloon
-
Toluene (80 mL total)
-
1N Hydrochloric acid (15 mL)
-
Tetrahydrofuran (THF) (30 mL)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (6.00 g) in acetic acid (50 mL).[7]
-
Catalyst Addition: Carefully add Raney Nickel (4.00 g) to the solution.[7]
-
Hydrogenation: Secure a hydrogen balloon to the reaction vessel to create a hydrogen atmosphere.[7]
-
Reaction: Allow the reaction to stir at room temperature for 1.5 days.[7]
-
Filtration: Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst. Collect the filtrate.[7]
-
Solvent Removal & Acidification:
-
Purification:
-
Isolation: Concentrate the filtrate to dryness using a rotary evaporator to yield this compound hydrochloride.[7] The described process resulted in a black solid with a 100% yield (8.75 g).[7]
Visualized Workflow: Synthesis Protocol
The following diagram illustrates the key stages of the synthesis protocol described above.
References
- 1. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound hydrochloride | 939412-86-9 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. angenechemical.com [angenechemical.com]
- 7. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 8. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]
Application Notes and Protocols for (3-Chloropyrazin-2-yl)methanamine in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the procurement and research applications of (3-Chloropyrazin-2-yl)methanamine, primarily focusing on its hydrochloride salt form (CAS No: 939412-86-9). These notes include a summary of commercially available suppliers, its principal application as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, and detailed experimental protocols for this multi-step synthesis.
Suppliers and Purchasing
This compound hydrochloride is readily available from various chemical suppliers. Researchers should consider purity, quantity, and lead times when selecting a vendor. The following table summarizes data from several suppliers for research-grade material. It is important to note that this compound is intended for research use only.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 97% | 250 mg, 1 g, 5 g | Ships from an Aldrich Partner.[1] |
| HENAN BOYANG CHEMICAL CO., LTD | 99% min | Grams to Metric Tons | Offers factory price with a minimum order of 1 gram.[2] |
| ChemShuttle | 95% | 100 g, 250 g, 500 g, 1 kg | Stored at 2-8°C.[3] |
| Synblock | >98% | Inquire | Provides MSDS, NMR, HPLC, and LC-MS documentation.[4] |
| AChemBlock | 97% | Inquire | Provides basic chemical properties.[5] |
| ChemicalBook | 98% - 99% | Grams to Kilograms | Aggregates multiple suppliers from China and India.[6][7] |
Research Applications: A Key Building Block for Acalabrutinib
The primary and well-documented application of this compound is as a crucial starting material in the synthesis of Acalabrutinib, a potent and selective second-generation BTK inhibitor.[8] Acalabrutinib is approved for the treatment of various B-cell malignancies. The synthesis involves a multi-step pathway, transforming the initial pyrazine derivative into the complex final drug molecule.
Pyrazine derivatives, in general, are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, making them important scaffolds in medicinal chemistry and drug discovery.
Synthetic Pathway to Acalabrutinib
The synthesis of Acalabrutinib from this compound hydrochloride proceeds through a series of key transformations. A generalized workflow is presented below.
Caption: Synthetic workflow for Acalabrutinib.
Detailed Experimental Protocols
The following protocols are compiled from various sources, including patent literature, to provide a detailed methodology for the synthesis of Acalabrutinib.
Protocol 1: Amide Coupling
This step involves the coupling of this compound hydrochloride with N-Cbz-L-proline.
Materials:
-
This compound hydrochloride
-
N-Cbz-L-proline (Z-Pro-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound hydrochloride and N-Cbz-L-proline in DCM, add triethylamine at room temperature.
-
Add HATU to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain (S)-benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate.
Protocol 2: Intramolecular Cyclization
This step forms the imidazo[1,5-a]pyrazine ring system.
Materials:
-
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (ACN) or another suitable solvent
Procedure:
-
Dissolve (S)-benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate in the chosen solvent.
-
Add phosphorus oxychloride to the solution at an appropriate temperature (this reaction is often performed at elevated temperatures).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction mixture with ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield (S)-benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate.
Protocol 3: Bromination
This protocol introduces a bromine atom at the 1-position of the imidazo[1,5-a]pyrazine core.
Materials:
-
(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Carbon Tetrachloride (CCl₄)
Procedure:
-
Dissolve (S)-benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate in DMF.
-
Add N-Bromosuccinimide (NBS) to the solution. The reaction may be initiated by light or a radical initiator if performed in a non-polar solvent like CCl₄.
-
Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product, (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, may be used in the next step after purification if necessary.
Protocol 4: Suzuki Coupling
This cross-coupling reaction introduces the aminobenzamide moiety.
Materials:
-
(S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
-
4-(Pyridin-2-ylcarbamoyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
To a reaction vessel, add (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, 4-(pyridin-2-ylcarbamoyl)phenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture under an inert atmosphere. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography to obtain the Cbz-protected Acalabrutinib precursor.
Protocol 5: Cbz Deprotection
This step removes the benzyloxycarbonyl protecting group from the pyrrolidine nitrogen.
Materials:
-
Cbz-protected Acalabrutinib precursor
-
Method A: Hydrogenolysis
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol or Ethanol
-
-
Method B: Acid-mediated
-
Concentrated hydrochloric acid or hydrobromic acid in acetic acid
-
Dichloromethane or other suitable solvent
-
Procedure (Method A - Hydrogenolysis):
-
Dissolve the Cbz-protected precursor in methanol or ethanol.
-
Add a catalytic amount of Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine intermediate.
Procedure (Method B - Acid-mediated):
-
Dissolve the Cbz-protected precursor in a suitable solvent like dichloromethane.
-
Add concentrated hydrochloric acid or a solution of HBr in acetic acid.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction until completion.
-
Neutralize the reaction mixture with a base and extract the product.
-
Dry and concentrate the organic layer to yield the deprotected amine.
Protocol 6: Final Acylation
The final step involves the acylation of the secondary amine with but-2-ynoic acid.
Materials:
-
(S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
-
But-2-ynoic acid
-
Coupling agent (e.g., HATU, EDC·HCl)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., dichloromethane or DMF)
Procedure:
-
Dissolve the amine intermediate and but-2-ynoic acid in the chosen solvent.
-
Add the base and the coupling agent to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final product, Acalabrutinib, by crystallization or column chromatography.
Logical Workflow for Procurement
The process of acquiring this compound for research involves several logical steps to ensure the quality and suitability of the material for the intended experiments.
Caption: Logical steps for procuring the chemical.
Potential Signaling Pathway Involvement
As a precursor to Acalabrutinib, the biological relevance of this compound is indirectly linked to the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. Acalabrutinib functions by irreversibly binding to BTK, thereby inhibiting its activity and disrupting the downstream signaling events.
Caption: Simplified BTK signaling pathway.
References
- 1. innospk.com [innospk.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chloropyrazin-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloropyrazin-2-yl)methanamine.
Frequently Asked Questions & Troubleshooting Guide
Synthesis & Reaction Optimization
Q1: My reaction to synthesize this compound from 3-chloropyrazine-2-carbonitrile is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in this specific reduction can arise from several factors. Here are common issues and potential solutions:
-
Catalyst Activity: The activity of the Raney Nickel catalyst is crucial. Ensure you are using a fresh, active batch. If the catalyst has been stored for a long time, its activity may be diminished.
-
Incomplete Reaction: The hydrogenation of the nitrile to the amine may be slow or incomplete. You can try extending the reaction time or increasing the hydrogen pressure (if your equipment allows).[1] Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
Over-reduction: A significant challenge is the hydrogenolysis of the chloro group, leading to the formation of (pyrazin-2-yl)methanamine as a byproduct.[2] To mitigate this, carefully control the reaction temperature and hydrogen pressure. Using a milder reducing agent or a more selective catalyst system could also be explored.
-
Purity of Starting Material: Impurities in the starting 3-chloropyrazine-2-carbonitrile can interfere with the reaction or lead to side products.[3] Consider purifying the starting material if its purity is questionable.
Q2: I am observing significant amounts of dechlorinated byproduct in my reaction mixture. How can I minimize this?
A2: Minimizing dechlorination is a key optimization step.[2] Consider the following adjustments:
-
Catalyst Choice: While Raney Nickel is commonly used, screening other catalysts like palladium on carbon (Pd/C) with specific additives to reduce dehalogenation might be beneficial.
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrodechlorination relative to nitrile reduction.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent further degradation of the product.
Q3: Are there alternative synthesis routes to this compound that avoid the direct reduction of the nitrile?
A3: Yes, several alternative routes have been explored to circumvent issues with direct nitrile reduction. One common strategy involves the formylation of 2-chloropyrazine to create an aldehyde, followed by reductive amination.[2][4] However, the intermediate aldehyde can be unstable.[2] Another approach involves the reaction of 2,3-dichloropyrazine with a protected glycine derivative, followed by deprotection and decarboxylation.[4]
Purification
Q4: I'm having difficulty purifying the final product, this compound hydrochloride. What are effective purification methods?
A4: Purification can be challenging due to the product's properties and potential impurities.
-
Filtration and Extraction: After the reaction, the catalyst must be carefully filtered off. The product is often isolated as the hydrochloride salt. A common procedure involves filtering the reaction mixture, evaporating the solvent, and then treating the residue with HCl.[5]
-
Recrystallization: For solid products, recrystallization is a powerful purification technique. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Chromatography: If significant impurities remain, column chromatography may be necessary. However, for larger scale syntheses, this is often less desirable. Some routes report the need for chromatography to remove persistent impurities like aminal side-products.[4]
Data Presentation: Synthesis Route Comparison
The following tables summarize different approaches and conditions for synthesizing this compound and its precursors.
Table 1: Synthesis of this compound hydrochloride via Nitrile Reduction
| Starting Material | Reagents & Conditions | Solvent | Yield | Reference |
| 3-chloropyrazine-2-carbonitrile | Raney Nickel, H₂ balloon, room temperature, 1.5 days | Acetic Acid | 100% (crude hydrochloride salt) | [5] |
| 2-cyanopyrazine (multi-step) | 1. SO₂Cl₂2. Raney Nickel, H₂ | - | Not specified, but notes difficulties in controlling over-reduction | [2] |
Table 2: Alternative Multi-step Synthesis of a Protected Amine Intermediate
| Step | Starting Material | Reagents & Conditions | Yield | Reference |
| Aldehyde Formation | Methyl 5-chloropyrazine-2-carboxylate | DIBAL-H, THF, -27°C | 48% | [4] |
| Reductive Amination | 5-Chloropyrazine-2-carbaldehyde | Boc-NH₂, NaBH(OAc)₃ | Not specified, notes formation of impurities | [4] |
| Overall (4 steps) | Methyl 5-chloropyrazine-2-carboxylate | - | 21% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride from 3-chloropyrazine-2-carbonitrile [5]
This protocol is adapted from the procedure described by ChemicalBook.
Materials:
-
3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol)
-
Raney Nickel (4.00 g)
-
Acetic Acid (50 mL)
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Hydrogen balloon
Procedure:
-
To a solution of 3-chloropyrazine-2-carbonitrile in acetic acid (50 mL), add Raney Nickel (4.00 g).
-
Fit the reaction vessel with a hydrogen balloon.
-
Stir the reaction mixture at room temperature for 1.5 days.
-
Upon completion, filter the reaction mixture to remove the catalyst. Collect the filtrate.
-
Concentrate the filtrate under reduced pressure (rotary evaporation).
-
To the residue, add toluene (40 mL) and evaporate to dryness.
-
Add 1N HCl (15 mL) to the residue, followed by toluene (40 mL), and evaporate to dryness.
-
Dissolve the resulting residue in tetrahydrofuran (30 mL) and filter to remove any insoluble material.
-
Evaporate the filtrate to dryness to yield this compound hydrochloride as a solid.
Protocol 2: Synthesis of Precursor 3-chloropyrazine-2-carbonitrile [6]
This protocol describes the chlorination of pyrazine-2-carbonitrile.
Materials:
-
Pyrazine-2-carbonitrile (6.90 g, 65.65 mmol)
-
Toluene (48 mL)
-
Dimethylformamide (DMF) (5 mL)
-
Sulfuryl chloride (21.2 mL, 260.8 mmol)
-
Diethyl ether
-
Ice water
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrazine-2-carbonitrile in toluene and DMF in a reaction flask.
-
Cool the mixture in an ice bath.
-
Add sulfuryl chloride dropwise over 10 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 5 hours.
-
Decant the upper toluene layer from the reddish oil residue.
-
Extract the residue three times with diethyl ether.
-
Combine the initial toluene layer with the ether extracts.
-
Carefully quench the combined organic layers by pouring them into ice water.
-
Cool the resulting mixture in an ice bath and neutralize with solid NaHCO₃ until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.
Visualizations
Caption: Synthesis pathway from pyrazine-2-carbonitrile.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: General experimental workflow for nitrile reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 6. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude (3-Chloropyrazin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (3-Chloropyrazin-2-yl)methanamine. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Raney Nickel reduction of 3-chloropyrazine-2-carbonitrile?
A1: Crude this compound, especially when synthesized using Raney Nickel, often presents as a black solid, indicating the presence of several types of impurities.[1] These can include:
-
Residual Raney Nickel: Fine particles of the catalyst may remain in the crude product after the initial filtration.
-
Colored Polymeric Byproducts: The reaction conditions can lead to the formation of highly colored, high-molecular-weight impurities.
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-chloropyrazine-2-carbonitrile.
-
Over-reduction Products: In some cases, the chloro group may be lost due to over-reduction.
-
Solvent Residues: Residual solvents from the reaction and initial work-up, such as acetic acid or toluene, may be present.[1]
Q2: My crude product is a black, tar-like substance. How can I handle and purify it?
A2: The appearance of a black, often oily or solid, crude product is common in this synthesis.[1] The primary goal is to remove the colored impurities and residual catalyst. A combination of filtration, column chromatography, and potentially recrystallization is typically employed.
Q3: How can I effectively remove the Raney Nickel catalyst after the reaction?
A3: Complete removal of the fine Raney Nickel particles is crucial. The recommended procedure is filtration through a pad of Celite (diatomaceous earth). It is important to keep the filter cake wet with the solvent during filtration to prevent the pyrophoric Raney Nickel from being exposed to air.
Q4: What are the recommended purification techniques for crude this compound?
A4: The most common and effective purification techniques are column chromatography and recrystallization. Due to the presence of significant colored impurities, a multi-step approach is often necessary.
Troubleshooting Guides
Column Chromatography
Issue: My compound streaks or shows poor separation on a silica gel column.
-
Cause: this compound is a basic amine, which can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. A common starting point is 0.1-1% TEA in your eluent system. Alternatively, using an amine-functionalized silica gel column can provide better results without the need for a mobile phase modifier.
Issue: I'm not sure which solvent system to use for column chromatography.
-
Recommendation: A good starting point for silica gel chromatography of chloropyrazine derivatives is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. Given the polarity of the amine, you may need to add a more polar solvent like methanol to the mobile phase.
-
Suggested Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane, with the addition of 0.5% triethylamine. The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization
Issue: I am unable to find a suitable solvent for recrystallization.
-
Guidance: For amine hydrochlorides, polar solvents are generally the most effective.
-
Suggested Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Methanol
-
Mixtures of an alcohol with water (e.g., ethanol/water)
-
A solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of hot methanol or ethanol and then slowly adding a less polar, miscible solvent like diethyl ether or toluene until turbidity is observed, followed by slow cooling.
-
Removal of Colored Impurities
Issue: The black color of the crude product persists even after column chromatography.
-
Cause: The colored impurities may be highly polar and strongly adhere to the silica gel, or they may co-elute with your product.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Before column chromatography, you can try treating a solution of the crude product with activated charcoal. Dissolve the crude material in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated charcoal, stir or heat briefly, and then filter through Celite to remove the charcoal. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
Reversed-Phase Chromatography: If normal-phase chromatography on silica gel is ineffective, consider using reversed-phase (C18) column chromatography. This technique separates compounds based on hydrophobicity and can be effective at removing polar, colored impurities.
-
Experimental Protocols
General Protocol for Raney Nickel Filtration
-
Set up a Büchner funnel with a filter paper that fits snugly.
-
Add a layer of Celite (approximately 1-2 cm thick) on top of the filter paper and gently press it down.
-
Wet the Celite pad with the reaction solvent.
-
Carefully pour the reaction mixture onto the Celite pad.
-
Wash the filter cake with additional reaction solvent to ensure all the product is collected. Crucially, do not let the filter cake run dry to avoid exposure of the pyrophoric Raney Nickel to air.
-
The filtrate contains the crude this compound.
General Protocol for Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Step | Typical Purity | Common Issues | Troubleshooting |
| Crude Product | Highly variable, often low | Black solid/tar, residual catalyst | Proceed with purification |
| Post-Filtration | Impurities remain | Fine Ni particles may pass through | Use a thick Celite pad |
| Column Chromatography | >95% (target) | Peak tailing, co-elution of impurities | Add TEA to eluent, try reversed-phase |
| Recrystallization | >98% (target) | Oiling out, low recovery | Screen various polar solvents/mixtures |
Visualizations
References
Identification of byproducts in (3-Chloropyrazin-2-yl)methanamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloropyrazin-2-yl)methanamine, a key intermediate for various pharmaceutical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address common issues:
-
Incomplete Reaction: The reduction of the nitrile group in 3-chloropyrazine-2-carbonitrile may be sluggish.
-
Recommendation: Ensure the catalyst (e.g., Raney Nickel) is active and used in the correct proportion. Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.
-
-
Catalyst Poisoning: The pyrazine nitrogen atoms and the amine product can coordinate to the catalyst surface, reducing its activity.
-
Recommendation: Use a higher catalyst loading or consider a different catalyst system. Some literature suggests that the presence of ammonia can mitigate catalyst deactivation in similar nitrile reductions.
-
-
Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product.
-
Recommendation: Refer to the byproduct identification section (Q2) and adjust reaction conditions to minimize the formation of these impurities. For instance, adding ammonia or an acid to the reaction mixture can suppress the formation of secondary and tertiary amines.
-
Q2: I observe several impurities in my crude product by HPLC/TLC. What are the likely byproducts and how can I identify them?
A2: The primary route for the synthesis of this compound is the reduction of 3-chloropyrazine-2-carbonitrile. During this process, several byproducts can form. The table below summarizes the most common impurities and their expected mass-to-charge ratio (m/z) for identification by mass spectrometry.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Cause |
| 3-chloropyrazine-2-carbonitrile | 3-Cl-Pyrazine-CN | 139.54 | 140.0 | Incomplete reduction |
| Bis((3-chloropyrazin-2-yl)methyl)amine | (3-Cl-Pyrazine-CH₂)₂NH | 268.11 | 269.0 | Reaction of intermediate imine with product amine |
| 3-chloropyrazine-2-carboxamide | 3-Cl-Pyrazine-CONH₂ | 157.56 | 158.0 | Hydrolysis of the nitrile group |
| (Pyrazin-2-yl)methanamine | Pyrazine-CH₂NH₂ | 109.13 | 110.1 | Dechlorination during reduction |
Q3: How can I minimize the formation of the secondary amine byproduct, bis((3-chloropyrazin-2-yl)methyl)amine?
A3: The formation of secondary amines is a common side reaction in the catalytic hydrogenation of nitriles.[1][2] It occurs when the intermediate imine reacts with the newly formed primary amine. To suppress this side reaction:
-
Addition of Ammonia: Including ammonia (or ammonium hydroxide) in the reaction mixture can help minimize the formation of secondary amines.[3]
-
Acidic Conditions: Performing the reduction in an acidic solvent, such as acetic acid, can protonate the primary amine as it is formed, preventing it from acting as a nucleophile. The provided experimental protocol utilizes acetic acid.[4]
-
Choice of Reducing Agent: While catalytic hydrogenation is common, other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used and may offer a different byproduct profile.[2][5]
Experimental Protocols
Synthesis of this compound hydrochloride
This protocol is adapted from a known procedure for the synthesis of this compound hydrochloride from 3-chloropyrazine-2-carbonitrile.[4]
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Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.
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Catalyst Addition: Carefully add Raney Nickel catalyst to the solution.
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Hydrogenation: Seal the vessel and introduce a hydrogen atmosphere (e.g., using a hydrogen balloon).
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Reaction: Stir the reaction mixture at room temperature for 1.5 days. Monitor the reaction progress by TLC or HPLC.
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Work-up:
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Once the reaction is complete, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add toluene and concentrate again to remove residual acetic acid.
-
Dissolve the residue in 1N HCl and then add toluene, followed by concentration under reduced pressure.
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Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble material.
-
Concentrate the filtrate to dryness to obtain this compound hydrochloride.
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HPLC-MS Method for Byproduct Identification
This is a general method suitable for the analysis of the reaction mixture. Optimization may be required.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Visual Guides
References
Technical Support Center: Purification of (3-Chloropyrazin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (3-Chloropyrazin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, particularly through the reduction of 3-chloropyrazine-2-carbonitrile, several types of impurities can form. These include:
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Colored Impurities: The crude product, especially after reduction reactions, often appears as a dark or black solid, indicating the presence of polymeric or degradation byproducts.[1]
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Aminal Impurities: In reductive amination routes, the formation of aminal byproducts is a known issue. These are formed by the reaction of the aldehyde or ketone intermediate with the primary amine product.
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Unreacted Starting Materials: Incomplete reduction of the nitrile can leave residual 3-chloropyrazine-2-carbonitrile.
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Over-reduction Products: Depending on the reducing agent and reaction conditions, the chloro group on the pyrazine ring may be susceptible to reduction, leading to the formation of (pyrazin-2-yl)methanamine.
Q2: What are the recommended initial purification steps for crude this compound?
A2: A common initial purification strategy involves converting the free base to its hydrochloride salt. This is typically achieved by treating the crude product with a solution of hydrochloric acid.[1] The resulting salt often has different solubility properties, which can aid in its separation from non-basic impurities. A simple filtration of the crude product through a pad of silica gel can also be effective in removing baseline and highly polar impurities.
Q3: Can recrystallization be used to purify this compound?
A3: Yes, recrystallization is a viable method for purifying this compound, particularly for its protected forms or as the hydrochloride salt. For the Boc-protected intermediate, crystallization from heptane has been reported to yield high purity material.[1] For the hydrochloride salt, a systematic solvent screening is recommended to identify a suitable solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems to explore include ethanol, methanol, isopropanol, or mixtures of these alcohols with ethers like diethyl ether or methyl tert-butyl ether (MTBE).
Q4: Is column chromatography an effective purification method?
A4: Yes, column chromatography is a powerful technique for purifying this compound and its intermediates. For the free base, normal-phase silica gel chromatography is typically employed. A solvent system of dichloromethane and methanol is a good starting point, with the polarity being gradually increased by increasing the proportion of methanol. For Boc-protected intermediates, less polar solvent systems such as ethyl acetate in hexanes or heptanes are effective.
Troubleshooting Guides
Issue 1: The isolated product is a dark, tarry solid.
This is a common issue, especially after nitrile reduction. The dark color is due to high molecular weight, polymeric impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a dark, tarry product.
Detailed Steps:
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Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a compatible solvent. The hydrochloride salt may precipitate and can be collected by filtration. This process can leave many colored impurities in the mother liquor.
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Trituration: If the HCl salt is still colored, suspend it in a non-polar solvent and stir vigorously. This can help to wash away less polar colored impurities.
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Recrystallization: If trituration is insufficient, attempt to recrystallize the hydrochloride salt from a suitable solvent system.
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Charcoal Treatment: For persistent color, dissolve the product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture gently, and then filter it hot through a pad of celite to remove the charcoal. The charcoal adsorbs many colored impurities.
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Column Chromatography: If other methods fail, purify the free base using silica gel column chromatography.
Issue 2: Presence of an unknown impurity with a higher molecular weight, suspected to be an aminal.
Aminal impurities can form during reductive amination procedures. They are often less polar than the desired primary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aminal impurity removal.
Detailed Steps:
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Acidic Workup: Aminals are generally unstable in acidic conditions and can hydrolyze back to the aldehyde/ketone and the primary amine. An acidic workup of the reaction mixture can help to minimize the formation of the aminal impurity.
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Column Chromatography: Aminal impurities often have different polarity compared to the desired primary amine and can be separated by silica gel chromatography.
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Boc Protection: If direct chromatography of the free base is challenging, protecting the primary amine with a Boc group can alter its polarity and facilitate separation from the aminal impurity by chromatography. The Boc group can be subsequently removed under acidic conditions.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Pros | Cons |
| HCl Salt Formation & Precipitation | Moderate | High | Simple, scalable, good for initial cleanup. | May not remove closely related impurities. |
| Recrystallization (of HCl salt) | High | Moderate to High | Can provide very high purity material. | Requires finding a suitable solvent system; can have lower yields. |
| Silica Gel Chromatography (Free Base) | High to Very High | Moderate | Excellent separation of impurities with different polarities. | Can be time-consuming and require significant solvent volumes for large scales. |
| Charcoal Treatment | Purity improvement is variable | High | Effective for color removal. | May adsorb some of the desired product, slightly reducing yield. |
Experimental Protocols
Protocol 1: Purification by Conversion to Hydrochloride Salt
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Dissolve the crude this compound free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
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Slowly add a 1M or 2M solution of HCl in diethyl ether or dioxane with stirring.
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Continue addition until no further precipitation is observed.
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Stir the resulting slurry for 30 minutes at room temperature.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold diethyl ether.
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Dry the solid under vacuum to obtain this compound hydrochloride.
Protocol 2: General Procedure for Column Chromatography
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Prepare the Column: Slurry pack a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., dichloromethane or hexanes). The amount of silica gel should be 50-100 times the weight of the crude material.
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Load the Sample: Dissolve the crude free base in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column.
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Elution: Begin elution with a low polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., starting with 1% methanol in dichloromethane and slowly increasing to 5-10%).
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Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Logical Relationship between Synthesis and Purification:
Caption: Relationship between synthesis and purification steps.
References
Technical Support Center: (3-Chloropyrazin-2-yl)methanamine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of (3-Chloropyrazin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage recommendations for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Ideal storage conditions are at -20°C in a tightly sealed container to prevent moisture absorption and photodegradation. For short-term use, refrigeration at 2-8°C is acceptable.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:
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Hydrolysis: The chloro group on the pyrazine ring can be hydrolyzed to a hydroxyl group, particularly under strong acidic or basic conditions.
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Oxidation: The primary amine and the pyrazine ring are potential sites for oxidation, which can lead to the formation of various oxidative degradation products.
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Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common characteristic of heterocyclic compounds.
Q3: Is there a validated stability-indicating HPLC method for the analysis of this compound and its degradation products?
A3: While a universally validated method is not published, a general approach using a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.
Q4: My sample of this compound has changed color. What could be the cause?
A4: A change in color, such as turning from a white or off-white solid to a yellowish or brownish hue, often indicates degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to re-analyze the sample for purity before use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
Issue 1: Inconsistent Results in Stability Studies
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Symptom: High variability in purity or degradation levels between replicate samples.
-
Possible Causes & Solutions:
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Inhomogeneous Sample: Ensure the sample is well-mixed before weighing and dissolution.
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Inconsistent Stress Conditions: Verify that temperature, humidity, and light exposure are uniform across all samples in the stability chamber.
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Analytical Method Variability: Check the precision of your analytical method. If the relative standard deviation (RSD) is high, the method may need optimization.
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Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Forced Degradation
-
Symptom: New peaks, not corresponding to the parent compound or known impurities, appear in the chromatogram after subjecting the sample to stress conditions.
-
Troubleshooting Steps:
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Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent peak and the new peaks. Co-elution of multiple components can lead to inaccurate quantification.
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Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will aid in the identification of the degradation products.
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Review Degradation Conditions: The nature of the stress condition (e.g., acid, base, oxidant) can provide clues to the identity of the degradants. For example, a mass increase of 16 Da may suggest oxidation.
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Logical Troubleshooting Flow for Unexpected Degradation
Caption: Troubleshooting workflow for unexpected degradation.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl (60°C) | 24 h | 15.2% | 2 | 8.5% |
| 0.1 M NaOH (60°C) | 8 h | 25.8% | 3 | 14.2% |
| 10% H₂O₂ (RT) | 12 h | 18.5% | 4 | 9.1% |
| Thermal (80°C) | 48 h | 5.3% | 1 | 5.3% |
| Photolytic (UV) | 24 h | 12.1% | 2 | 7.6% |
Table 2: HPLC Method Validation Parameters (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) to a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂. Keep at room temperature for 12 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL with the mobile phase.
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Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL with the mobile phase.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Experimental Workflow Diagram
Caption: Workflow for forced degradation studies.
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic and oxidative stress.
Challenges in the scale-up of (3-Chloropyrazin-2-yl)methanamine production
Welcome to the technical support center for the synthesis and scale-up of (3-Chloropyrazin-2-yl)methanamine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The primary routes involve either the reduction of a nitrile precursor or a multi-step synthesis from a pyrazine ester.
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Route A: Nitrile Reduction: This is a direct approach involving the catalytic hydrogenation of 3-chloropyrazine-2-carbonitrile. Common catalysts include Raney Nickel.[1]
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Route B: Reductive Amination: This pathway starts with the reduction of a pyrazine ester, such as methyl 5-chloropyrazine-2-carboxylate, to the corresponding aldehyde.[2] The aldehyde is then converted to the amine via reductive amination.[2]
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Route C: SNAr/Decarboxylation: This approach involves the reaction of a glycine derivative with a dichloropyrazine via an SNAr reaction, followed by deprotection and decarboxylation steps.[2]
Q2: My final product, the free base of this compound, appears to be unstable. Is this expected?
A2: Yes, significant decomposition of the free base has been observed when stored neat at room temperature. To ensure stability, it is highly recommended to isolate the product as a salt, such as a tosylate (TsOH) or hydrochloride (HCl) salt, which shows improved stability.[2]
Q3: What are the main safety precautions I should take when handling this compound and its hydrochloride salt?
A3: this compound hydrochloride is harmful if swallowed and causes serious eye damage.[3][4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][5] Avoid creating dust and ensure good occupational work practices are followed.[5]
Q4: Are there specific analytical techniques recommended for monitoring reaction progress and purity?
A4: Standard chromatographic and spectroscopic methods are effective.
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Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for tracking the consumption of starting materials and the formation of the product.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (LCAP - Liquid Chromatography Area Percent) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are essential for determining the purity of intermediates and the final product.[2] ¹H NMR is particularly useful for identifying and quantifying impurities when reference standards are available.[2]
Troubleshooting Guides
Guide 1: Low Reaction Yield
Problem: The overall yield of this compound is significantly lower than expected.
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Caption: Troubleshooting workflow for diagnosing low product yield.
Guide 2: Impurity Formation and Removal
Problem: The product is contaminated with persistent impurities that are difficult to remove.
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted Starting Material (e.g., 3-chloropyrazine-2-carbonitrile or Boc-protected chloropyrazine 3) | Incomplete reaction during cyanation or reductive amination steps.[2] | • Drive the reaction to completion by optimizing conditions (e.g., catalyst, base, time).[2]• Unreacted chloropyrazine 3 has proven difficult to remove by normal-phase chromatography.[2] Consider converting the desired amine product to a salt and isolating it by filtration/crystallization, leaving the neutral impurity in the mother liquor. |
| Aminal Side-Product (e.g., impurity 13 from reductive amination) | Occurs during reductive amination of the aldehyde intermediate with Boc-NH₂.[2] | • Optimize reaction conditions (temperature, stoichiometry).• Initial purification attempts via chromatography or trituration may be unsuccessful.[2] It may be necessary to carry the mixture into the next step and purify a downstream intermediate. |
| Over-reduction Products | In nitrile reduction, the chloro group may be susceptible to hydrogenolysis depending on the catalyst and conditions. | • Screen alternative catalysts (e.g., different grades of Raney Nickel, Pd/C with additives).• Optimize reaction temperature, pressure, and time to favor nitrile reduction over dehalogenation. |
| Residual Catalyst (e.g., Palladium) | Incomplete removal of the catalyst after cross-coupling reactions. | • Use effective filtration aids during workup.• Employ metal scavengers if necessary.• Trace Pd analysis can be conducted using techniques like EDXRF.[2] |
Quantitative Data Summary
Table 1: Effect of Temperature on DIBAL-H Reduction of Ester 8 [2]
| Internal Temperature | Stir Time | Yield of Aldehyde 9 | Notes |
| -55 °C | 1 h | 68% | Literature value, purified by chromatography.[2] |
| -27 °C | 2.5 h | 48% | Performed on a 20 g scale; purified by chromatography to remove unreacted ester and alcohol byproduct.[2] |
| -78 °C | 2 h | 49% | Literature value.[2] |
Table 2: Catalyst System Screening for Cyanation of Chloropyrazine 3 [2]
| Entry | Catalyst System | Base (0.5 eq) | Conversion |
| 1 | BrettPhos Pd G3 | KOAc | Better conversion than with 0.1 eq base. |
| 2 | XPhos Pd G3 | KOAc | Failed to reach full conversion. |
| 3 | XantPhos Pd G3 | KOAc | Failed to reach full conversion. |
| 4 | t-BuXPhos Pd G3 | KOAc | Failed to reach full conversion. |
Key Experimental Protocols
Protocol 1: Reduction of 3-Chloropyrazine-2-carbonitrile with Raney Nickel
This protocol is based on a general procedure for the synthesis of the hydrochloride salt.[1]
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Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.
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Catalyst Addition: Carefully add Raney Nickel catalyst to the solution.
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Hydrogenation: Secure a hydrogen-filled balloon to the reaction vessel.
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Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction for completion (typically 24-36 hours).
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Workup:
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Once complete, carefully filter the reaction mixture to remove the catalyst.
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Collect the filtrate and concentrate it under reduced pressure.
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Add 1N HCl to the residue, followed by co-evaporation with toluene to remove residual acetic acid and water.
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Dissolve the resulting residue in a suitable solvent like tetrahydrofuran (THF), filter any insoluble material, and evaporate the filtrate to dryness to yield this compound hydrochloride.[1]
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dot
Caption: Synthesis via catalytic hydrogenation of the nitrile.
Protocol 2: Two-Step Synthesis via Reductive Amination
This protocol is based on the first-generation route developed by AstraZeneca.[2]
Step 1: DIBAL-H Reduction to Aldehyde 9
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Reaction Setup: Suspend methyl 5-chloropyrazine-2-carboxylate (1.0 eq.) in THF in a jacketed vessel and cool the internal temperature to -27 °C.
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Reagent Addition: Add a 1 M solution of DIBAL-H in toluene (1.3 eq.) dropwise, maintaining the internal temperature below -23 °C.
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Reaction: Stir the resulting suspension at -27 °C for 3 hours.
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Quench: Quench the reaction by the addition of ethyl acetate.
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Workup: Warm the mixture to 20 °C and add a saturated Rochelle salt solution and ethyl acetate. Stir overnight. Separate the aqueous phase and extract with ethyl acetate. Combine the organic layers, wash with brine, and concentrate.
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Purification: Purify the crude material by flash chromatography (e.g., 0-15% EtOAc in heptane) to afford 5-chloropyrazine-2-carbaldehyde (9).[2]
Step 2: Reductive Amination to Amine 3
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Reaction Setup: Combine the aldehyde 9, Boc-NH₂, and sodium triacetoxyborohydride in a suitable solvent.
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Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by LC-MS.
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Workup: Perform an aqueous workup. This may result in a mixture containing the desired product (Boc-protected amine), aminal side-product, and unreacted Boc-NH₂.[2]
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Purification/Next Step: Due to purification challenges, this crude mixture can be passed through a quick silica plug and the filtrate containing the product and impurities can be used directly in a subsequent cyanation step if applicable.[2] Final deprotection would be required to yield the title compound.
dot
Caption: Logical flow of the multi-step reductive amination route.
References
Technical Support Center: Monitoring Reactions of (3-Chloropyrazin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloropyrazin-2-yl)methanamine. The following sections detail common issues and solutions for monitoring reaction progress using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions involving this compound?
A1: The most common analytical techniques for monitoring reactions of this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction solvent, the properties of the reactants and products, and the desired level of quantitative detail.
Q2: this compound and its derivatives are quite polar. How does this affect the choice of analytical method?
A2: The polarity of this compound presents specific challenges. For TLC, it may result in compounds staying at the baseline.[1] To address this, using a more polar solvent system or reverse-phase TLC plates is recommended.[1][2] For HPLC, a reverse-phase column (like a C18) with a polar mobile phase is a common starting point.[3] For GC-MS, derivatization might be necessary to increase volatility and reduce peak tailing.
Q3: How can I distinguish between starting material and product if they have very similar polarities?
A3: If the starting material and product have similar polarities, several techniques can be employed. In TLC, using a co-spot, where the starting material and reaction mixture are spotted in the same lane, can help differentiate the two.[4] Trying different solvent systems may also improve separation.[1] In HPLC, optimizing the mobile phase gradient or using a different stationary phase can enhance resolution. For GC-MS, even if compounds co-elute, they may be distinguishable by their mass spectra if their fragmentation patterns are different.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Spots remain at the baseline. | The solvent system is not polar enough.[2] The compound is highly polar. | Increase the polarity of the eluent. For example, add methanol to a dichloromethane/ethyl acetate mixture. Consider using a solvent system containing a small percentage of triethylamine or ammonium hydroxide to improve the mobility of basic compounds.[2][5] |
| Spots are streaking. | The sample is overloaded.[2][6] The compound is acidic or basic and is interacting with the silica gel. The sample is not fully dissolved. | Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to reduce interactions with the silica gel.[2] Ensure the sample is fully dissolved in the spotting solvent. |
| No spots are visible under UV light. | The compound does not have a UV chromophore. The concentration of the sample is too low.[2][6] | Use a visualization stain, such as potassium permanganate or ninhydrin (for the amine group). Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[2][6] |
| The Rf values are inconsistent. | The TLC chamber was not saturated with solvent vapor. The composition of the mobile phase changed due to evaporation. | Place a piece of filter paper in the TLC chamber to aid solvent vapor saturation. Prepare fresh mobile phase for each run and keep the chamber covered.[7] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Peak tailing. | Secondary interactions between the basic amine group and acidic silanols on the column.[8] Column overload. | Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase. Use a lower sample concentration. |
| Poor peak resolution. | Inappropriate mobile phase composition. The column is not efficient enough. | Optimize the mobile phase gradient or switch to an isocratic method with an optimized solvent ratio. Use a column with a smaller particle size or a longer length. |
| Baseline drift or noise. | Changes in mobile phase composition or temperature fluctuations.[9][10] Air bubbles in the system.[9] | Degas the mobile phase thoroughly.[9] Ensure a stable column temperature. Purge the pump to remove any air bubbles. |
| Irreproducible retention times. | Leaks in the system.[11] Inadequate column equilibration. Pump malfunction. | Check all fittings for leaks. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. Check the pump for consistent flow. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause | Solution |
| No peaks observed. | The compound is not volatile enough. The compound is thermally degrading in the injector. | Derivatize the amine group (e.g., with a silylating agent) to increase volatility. Use a lower injector temperature. |
| Broad, tailing peaks. | The compound is interacting with active sites in the injector liner or column. | Use a deactivated injector liner. Use a column specifically designed for the analysis of basic compounds. Derivatize the sample. |
| Isomers are not separating. | The column is not selective enough for the isomers. | Use a column with a different stationary phase. Optimize the temperature program. Compare retention indices with known standards.[12][13] |
| Poor sensitivity. | The sample concentration is too low. The ionization method is not optimal. | Concentrate the sample. Ensure the mass spectrometer is tuned correctly and consider using chemical ionization (CI) if electron ionization (EI) is not sensitive enough. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad peaks. | The sample contains paramagnetic impurities. The concentration is too high, leading to aggregation. Chemical exchange is occurring. | Filter the sample through a small plug of silica or celite. Dilute the sample. Acquire the spectrum at a different temperature. |
| Difficulty in distinguishing reactant and product signals. | Signals are overlapping. | Use a higher field strength NMR spectrometer. Perform 2D NMR experiments (e.g., COSY, HSQC) to help with signal assignment. |
| Inaccurate quantification. | Poor signal-to-noise ratio. Incorrect integration regions. | Increase the number of scans. Carefully define the integration regions to avoid including noise or impurity signals. |
| Reaction monitoring in real-time is challenging. | The reaction is too fast or too slow for manual sampling. | Use a benchtop NMR spectrometer with a flow cell for continuous monitoring.[14] |
Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction
Objective: To qualitatively monitor the conversion of this compound to a less polar product.
Materials:
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Silica gel TLC plates (with F254 indicator)
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TLC developing chamber
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Mobile Phase: 95:5 Dichloromethane:Methanol with 0.5% Triethylamine
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UV lamp (254 nm)
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Capillary spotters
Procedure:
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Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside and close the lid to allow the atmosphere to saturate.
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On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Mark three lanes on the starting line: "SM" for the starting material, "Co" for a co-spot, and "RM" for the reaction mixture.
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.
-
Apply a spot of the starting material to the "Co" lane.
-
Withdraw a small aliquot from the reaction mixture and apply it to the "RM" lane and on top of the starting material spot in the "Co" lane.[4]
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber and close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[15]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry and visualize the spots under a UV lamp.
Data Interpretation:
| Lane | Expected Observation (at completion) | Hypothetical Rf |
| SM | A single spot corresponding to the starting material. | 0.20 |
| Co | Two distinct spots, one for the starting material and one for the product. | 0.20 and 0.55 |
| RM | A single spot corresponding to the product, with no visible starting material spot. | 0.55 |
Protocol 2: HPLC Analysis of Reaction Progress
Objective: To quantitatively determine the percentage conversion of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[16]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample vials
Procedure:
-
Set up the HPLC system with the following parameters:
-
Flow rate: 1.0 mL/min
-
UV detection wavelength: 270 nm[16]
-
Injection volume: 10 µL
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (if necessary) and dilute it with the initial mobile phase composition (95:5 A:B).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for the starting material and the product.
Data Presentation:
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion | Hypothetical Retention Time (min) |
| 0 | 500,000 | 0 | 0 | SM: 3.5 |
| 30 | 250,000 | 280,000 | ~50 | Product: 6.8 |
| 60 | 50,000 | 510,000 | ~91 | |
| 120 | < 5,000 | 540,000 | >99 |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Magritek [magritek.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Thermal Stability of Acalabrutinib Synthesis Intermediates
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of intermediates encountered during the synthesis of Acalabrutinib. The following troubleshooting guides and FAQs address common issues and provide standardized protocols for thermal analysis.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the thermal stability of Acalabrutinib intermediates crucial?
A1: Understanding the thermal behavior of intermediates is paramount for ensuring process safety, product quality, and scalability in pharmaceutical manufacturing.[1] Thermal analysis helps identify critical transition points like melting, decomposition, and glass transition temperatures, which dictate stable processing and storage conditions.[2] Failure to control thermal stability can lead to uncontrolled exothermic reactions, degradation of the intermediate, formation of impurities, reduced yields, and significant safety hazards, especially during scale-up.[3]
Q2: Which analytical techniques are most effective for evaluating the thermal stability of synthesis intermediates?
A2: The most common and effective techniques for thermal analysis in pharmaceutical development are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]
-
DSC measures the heat flow associated with temperature changes in a sample, identifying events like melting, crystallization, and decomposition.
-
TGA monitors changes in a sample's weight as it is heated, providing information on thermal stability and decomposition behavior.
-
Combining these methods, often in a simultaneous thermal analysis (STA) instrument, allows for a comprehensive characterization of the material's thermal properties.[2]
Q3: What are the key intermediates in Acalabrutinib synthesis where thermal stability is a concern?
A3: While multiple synthetic routes exist, key intermediates often involve complex heterocyclic structures.[6] A critical intermediate is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[l,5-a]pyrazin-l-yl)-N-(pyridin-2-yl)benzamide.[7] The pyrazolo[3,4-d]pyrimidine core, common in many kinase inhibitors, and its precursors are also important to evaluate.[8] Any step involving heating, drying, or prolonged processing times should be assessed for potential thermal instability of the intermediate involved.
Q4: How can I interpret the results from DSC and TGA to determine safe operating temperatures?
A4: From a TGA curve, the onset temperature of weight loss indicates the beginning of thermal decomposition. From a DSC curve, a sharp exothermic peak often signifies a decomposition event. The precise determination of the decomposition onset temperature is critical for establishing stable process and storage temperatures.[2] As a general rule, the maximum process temperature should be kept significantly below the onset temperature of decomposition identified by these methods to ensure a safe thermal margin.
Troubleshooting Guide
Q1: My reaction mixture containing a key intermediate shows significant darkening or gas evolution upon heating. What should I do?
A1: Immediate Action: Immediately stop heating and, if safe to do so, apply cooling to the reaction vessel. Troubleshooting Steps:
-
Sample Analysis: Carefully take a sample of the mixture and analyze it using HPLC or LC-MS to identify potential degradation products.
-
Thermal Analysis: Subject an isolated sample of the intermediate to DSC and TGA analysis (see protocols below) to determine its decomposition temperature. This will confirm if the processing temperature was too high.
-
Process Modification: If the intermediate is thermally labile, consider modifying the synthesis. Options include running the reaction at a lower temperature for a longer duration or using a more efficient catalyst to reduce the required temperature.
Q2: The yield of my final coupling step to produce Acalabrutinib is consistently low, and I suspect thermal degradation of the preceding intermediate during workup. How can I confirm this?
A2: Troubleshooting Steps:
-
Isolate and Test: Isolate the intermediate just before the final coupling step.
-
Conduct Stability Study: Subject samples of the isolated intermediate to the same thermal conditions as your workup procedure (e.g., hold at a specific temperature in a specific solvent for a set time).
-
Analyze for Purity: Analyze the purity of the thermally stressed samples against a control sample (kept in cold, inert conditions) using a validated HPLC method. A decrease in purity confirms thermal degradation.
-
Optimize Workup: If degradation is confirmed, modify the workup to minimize thermal stress. This could involve using lower temperatures, reducing processing times, or changing the solvent.
Q3: My DSC analysis shows a large, sharp exotherm immediately following the melting point of my intermediate. What does this signify and what are the risks?
A3: This pattern strongly suggests that the intermediate undergoes a highly energetic decomposition shortly after melting. This is a significant safety concern, as the transition from a solid to a liquid phase can increase the rate of decomposition, potentially leading to a runaway reaction. Risk Mitigation:
-
Avoid Melting: Ensure that all processing steps, including drying and storage, are conducted at temperatures well below the melting point.
-
Perform Advanced Safety Testing: Consider conducting more advanced reaction calorimetry tests to quantify the heat of decomposition and determine the adiabatic temperature rise. This data is critical for safe process design and scale-up.
Quantitative Data on Thermal Stability
While specific thermal decomposition data for every Acalabrutinib intermediate is proprietary or not publicly available, the following table provides an illustrative example of how to present thermal analysis results for a hypothetical intermediate. Researchers should generate this data for their specific intermediates and process conditions.
| Thermal Analysis Parameter | Intermediate A | Intermediate B | Final API (Acalabrutinib) |
| TGA Onset of Decomposition | 185 °C | 210 °C | 225 °C[9] |
| TGA Weight Loss at 250 °C | 15% | 8% | 5% |
| DSC Melting Point (Tm) | 160 °C | 195 °C | N/A |
| DSC Onset of Exotherm | 188 °C | 215 °C | 230 °C |
| Heat of Decomposition (ΔHd) | -250 J/g | -180 J/g | -150 J/g |
Note: Data for Intermediates A and B are illustrative. Data for the final API is based on published degradation studies. Researchers must generate their own data.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition, and decomposition temperature of a synthesis intermediate.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried intermediate into an aluminum DSC pan.[10]
-
Pan Sealing: Hermetically seal the pan to ensure a controlled atmosphere and prevent solvent evaporation.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition point (e.g., 350 °C).[10]
-
-
Data Analysis: Analyze the resulting heat flow vs. temperature curve. Identify endothermic peaks (melting) and exothermic peaks (decomposition or crystallization). Determine the onset temperature for each event.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a synthesis intermediate by measuring weight loss as a function of temperature.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the intermediate onto the TGA sample pan.[10]
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 500 °C).
-
-
Data Analysis: Plot the sample weight percentage versus temperature. The onset temperature of significant weight loss is a key indicator of the start of thermal decomposition.
Visualizations
Caption: Workflow for assessing the thermal stability of synthesis intermediates.
Caption: Decision tree for troubleshooting an unexpected exotherm during synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. linseis.com [linseis.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. medkoo.com [medkoo.com]
- 7. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. ijbpr.net [ijbpr.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Guide to (3-Chloropyrazin-2-yl)methanamine and Other Pyrazine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved and experimental drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of kinase inhibitors and other therapeutic agents. Among the diverse array of functionalized pyrazines, (3-Chloropyrazin-2-yl)methanamine has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies like the BTK inhibitor Acalabrutinib.[3][4] This guide provides a comparative analysis of this compound against other key pyrazine building blocks, supported by experimental data and protocols to inform rational drug design and synthesis.
Physicochemical and Reactivity Profile
The substitution pattern on the pyrazine ring significantly influences its physicochemical properties and reactivity. The presence of a chlorine atom and an aminomethyl group in this compound provides two distinct points for chemical modification, making it a versatile synthon.
Table 1: Comparison of Physicochemical Properties of Pyrazine Building Blocks
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | LogP |
| Pyrazine | C4H4N2 | 80.09 | 115-116 | 52-56 | -0.26 |
| This compound | C5H6ClN3 | 143.57 | - | - | - |
| 2-Aminopyrazine | C4H5N3 | 95.10 | 159-160 | 59-62 | -0.48 |
| 2-Chloropyrazine | C4H3ClN2 | 114.53 | 153-154 | - | 0.63 |
| 2,3-Dichloropyrazine | C4H2Cl2N2 | 148.98 | 178-179 | 55-58 | 1.15 |
The reactivity of chloropyrazines is a key consideration for their synthetic utility. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing further complexity.[5] Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have also been successfully applied to functionalize chloropyrazines, although the electron-withdrawing nature of the pyrazine ring can present challenges compared to less electron-deficient aromatic systems.[5][6][7]
Synthetic Accessibility and Methodologies
The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. Various synthetic routes have been developed to access this key intermediate.
Experimental Protocol: Synthesis of this compound hydrochloride
A common laboratory-scale synthesis involves the reduction of 3-chloropyrazine-2-carbonitrile.[8]
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Raney Nickel
-
Acetic Acid
-
Hydrogen gas
-
Toluene
-
1N Hydrochloric Acid
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.
-
Add Raney Nickel to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature for 36 hours.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Azeotropically remove residual acetic acid with toluene.
-
Add 1N HCl to the residue, followed by toluene, and concentrate again.
-
Dissolve the resulting residue in THF and filter to remove any insoluble material.
-
Concentrate the filtrate to dryness to obtain this compound hydrochloride as a solid.[8]
This protocol provides a reliable method for accessing the target compound, which can then be used in subsequent coupling reactions. The workflow for a typical synthetic sequence is illustrated below.
Caption: Synthetic workflow for Acalabrutinib synthesis.
Role in Kinase Inhibitor Signaling Pathways
Pyrazine-containing molecules are prominent as kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase.[2][9] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase, a critical interaction for potent inhibition.
This compound is a key component of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is implicated in various B-cell malignancies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apicule.com [apicule.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
Comparative analysis of different synthesis routes for (3-Chloropyrazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(3-Chloropyrazin-2-yl)methanamine is a key intermediate in the synthesis of several pharmaceutically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for drug development and manufacturing. This guide provides a comparative analysis of the most viable synthesis routes for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
Two primary synthetic strategies have emerged as the most promising for the preparation of this compound: the reduction of 3-chloropyrazine-2-carbonitrile and a nucleophilic aromatic substitution (SNAr)/decarboxylation approach. A third route, involving the reductive amination of a pyrazine aldehyde, has been reported but suffers from low overall yields and significant purification challenges, making it less suitable for large-scale production.
This analysis focuses on the two most viable routes, presenting a detailed comparison of their respective strengths and weaknesses in terms of yield, purity, scalability, and operational complexity.
Route 1: Reduction of 3-Chloropyrazine-2-carbonitrile
This two-step route involves the initial synthesis of 3-chloropyrazine-2-carbonitrile followed by its reduction to the target amine.
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile
The precursor, 3-chloropyrazine-2-carbonitrile, is synthesized from the readily available pyrazine-2-carbonitrile.
Experimental Protocol: To a solution of pyrazine-2-carbonitrile (1.0 eq) in a mixture of toluene and DMF, sulfuryl chloride (4.0 eq) is added at 0 °C. The reaction mixture is stirred for 30 minutes in an ice bath and then allowed to warm to room temperature, stirring for an additional 5 hours. After an aqueous workup and neutralization with sodium bicarbonate, the organic layer is dried and concentrated. The crude product is purified by silica gel chromatography to yield 3-chloropyrazine-2-carbonitrile.
Step 2: Reduction to this compound
The nitrile is then reduced to the corresponding amine using a catalytic hydrogenation approach.
Experimental Protocol: A solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in acetic acid is treated with Raney Nickel. The reaction is carried out under a hydrogen atmosphere (balloon) at room temperature for 1.5 days. Following filtration of the catalyst, the solvent is removed. The residue is treated with 1N HCl to form the hydrochloride salt, which is then isolated as a solid.
Data Summary: Route 1
| Parameter | Step 1: Chlorination | Step 2: Reduction | Overall |
| Starting Material | Pyrazine-2-carbonitrile | 3-Chloropyrazine-2-carbonitrile | Pyrazine-2-carbonitrile |
| Key Reagents | Sulfuryl chloride, Toluene, DMF | Raney Nickel, Acetic Acid, H₂ | - |
| Reaction Time | ~ 5.5 hours | 36 hours | ~ 41.5 hours |
| Temperature | 0 °C to RT | Room Temperature | - |
| Yield | 51%[1] | 100% (as HCl salt)[2] | ~51% |
| Purity | High after chromatography | 97-99% (commercial data for HCl salt)[1][3] | High |
Logical Workflow for Route 1
Caption: Synthesis of this compound via Nitrile Reduction.
Route 2: SNAr/Decarboxylation Approach
This route builds the aminomethyl side chain through a nucleophilic aromatic substitution reaction with a protected glycine derivative, followed by deprotection and decarboxylation. This approach can start from either 2,5-dichloropyrazine or 2,3-dichloropyrazine.
Overall Strategy
The synthesis begins with the SNAr reaction of a dichloropyrazine with a protected glycine derivative, such as tert-butyl 2-((diphenylmethylene)amino)acetate. This is followed by a one-pot deprotection of both the imine and the ester, coupled with decarboxylation, and finally, protection of the resulting amine (e.g., with a Boc group) if required for subsequent reactions.
Experimental Protocol (General):
-
SNAr Reaction: To a solution of 2,5-dichloropyrazine (1.0 eq) in acetonitrile, tert-butyl 2-((diphenylmethylene)amino)acetate (1.2 eq) and cesium carbonate (1.5 eq) are added. The mixture is heated to 85 °C until the starting material is consumed.
-
Deprotection/Decarboxylation: The intermediate from the SNAr reaction is treated with aqueous HCl at elevated temperatures (e.g., 80-85 °C) to effect both the hydrolysis of the imine and the tert-butyl ester, followed by decarboxylation to yield the crude amine salt.
-
Boc Protection (Optional): The crude amine salt is neutralized and then reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system (e.g., THF/water) to yield the Boc-protected amine, which is then purified. The free amine can be obtained by subsequent deprotection.
Data Summary: Route 2
| Parameter | SNAr & Deprotection/Decarboxylation/Protection | Overall |
| Starting Material | 2,5-Dichloropyrazine, Protected Glycine Derivative | 2,5-Dichloropyrazine |
| Key Reagents | Cesium carbonate, Acetonitrile, HCl, Boc₂O | - |
| Reaction Time | Multi-step, typically >12 hours | Multi-step, >12 hours |
| Temperature | 85 °C and 80-85 °C | - |
| Yield | 46% (for Boc-protected intermediate)[4] | 46% (to Boc-protected amine) |
| Purity | >99% LCAP for an intermediate[4] | Expected to be high |
Logical Workflow for Route 2
Caption: Synthesis via SNAr/Decarboxylation.
Comparative Analysis
| Feature | Route 1: Nitrile Reduction | Route 2: SNAr/Decarboxylation |
| Overall Yield | ~51% | ~46% (to Boc-protected amine) |
| Number of Steps | 2 | 3 (including protection) |
| Starting Materials | Pyrazine-2-carbonitrile (commercially available) | Dichloropyrazine and a protected glycine derivative (more complex starting material) |
| Reagents & Conditions | Uses flammable H₂ gas and pyrophoric Raney Ni. Requires careful handling. | Uses standard laboratory reagents. Conditions are generally milder and safer. |
| Scalability | Raney Nickel reductions can be challenging to scale up due to catalyst handling and hydrogen gas management. | This route has been demonstrated on a multi-hundred gram scale for similar compounds, suggesting good scalability.[4] |
| Purification | The first step requires chromatography. The final product is isolated by crystallization of the HCl salt. | Can require chromatography for intermediates, but the final product can be of very high purity.[4] |
| Advantages | High yield in the final reduction step. Fewer steps overall. | Good scalability. Milder and potentially safer reaction conditions. High purity of intermediates. |
| Disadvantages | Use of hazardous reagents (H₂, Raney Ni). Lower yield in the first step. | Slightly lower overall yield. Requires a more complex, protected starting material. |
Conclusion
Both the nitrile reduction and the SNAr/decarboxylation routes are viable methods for the synthesis of this compound.
Route 1 (Nitrile Reduction) is a more direct, two-step process with a very high-yielding final step. However, its scalability may be hampered by the safety considerations associated with the use of hydrogen gas and Raney Nickel. This route may be preferable for smaller-scale synthesis where the necessary safety infrastructure is in place.
Route 2 (SNAr/Decarboxylation) , while involving more steps and a slightly lower overall yield to the protected amine, offers significant advantages in terms of scalability and safety. The use of more standard reagents and conditions makes it more amenable to large-scale industrial production. The reported high purity of intermediates is also a significant advantage for pharmaceutical applications.
The choice between these two routes will ultimately depend on the specific requirements of the research or production team, including the desired scale of synthesis, available equipment and safety protocols, and cost considerations of the starting materials. For large-scale manufacturing, the SNAr/decarboxylation approach appears to be the more robust and scalable option.
References
- 1. This compound hydrochloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 3. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Purity of Synthesized (3-Chloropyrazin-2-yl)methanamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of (3-Chloropyrazin-2-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds.
This compound is commonly synthesized via the reduction of 2-chloro-3-cyanopyrazine. This process can introduce a range of impurities, including unreacted starting materials, intermediates, and by-products. Therefore, a robust analytical method is essential to accurately quantify the purity of the final product and ensure its suitability for further use.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.
Experimental Protocol: RP-HPLC Method for this compound
This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 269 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL. |
Note: The choice of a C18 column is based on its wide applicability for separating moderately polar compounds. The use of formic acid in the mobile phase helps to improve peak shape and provides a suitable buffer for mass spectrometry (MS) detection if desired. The UV detection wavelength of 269 nm is a common choice for pyrazine derivatives, though this should be optimized by determining the UV maximum of the analyte.
Comparative Analysis of Analytical Techniques
While HPLC is a preferred method for quantitative purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Higher cost of instrumentation and solvents, more complex operation. | Quantitative purity determination, impurity profiling, and quality control. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent separation efficiency for volatile compounds, provides structural information for impurity identification. | Requires derivatization for non-volatile compounds like amine salts, potential for thermal degradation of the analyte. | Analysis of volatile impurities and by-products, definitive identification of unknown volatile impurities. |
| TLC | Separation based on the differential migration of analytes on a thin layer of adsorbent material. | Simple, rapid, and low-cost, allows for the simultaneous analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC and GC, primarily a qualitative or semi-quantitative technique. | Rapid screening of reaction progress, preliminary purity assessment, and identification of major impurities.[1][2][3][4] |
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams outline the HPLC workflow for purity validation and a logical comparison of the analytical techniques.
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dragendorff's reagent for detecting atrazine in TLC. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (3-Chloropyrazin-2-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for (3-Chloropyrazin-2-yl)methanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectra for this specific compound, this guide presents expected spectroscopic characteristics based on its chemical structure and compares them with available data for structurally related compounds. This approach allows for a foundational understanding of the key spectral features that confirm the molecular structure of this compound.
Structural Confirmation by Spectroscopic Methods
The structural integrity of this compound is typically confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the pyrazine ring protons and the aminomethyl group protons. The hydrochloride salt is the common commercial form, which may influence the chemical shifts, particularly of the amine and adjacent methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 1: Comparison of Expected ¹H NMR and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | This compound (Expected) | 2-Chloro-3-methylpyrazine (Experimental) | 2-Aminomethylpyrazine (Experimental) |
| ¹H NMR | |||
| Pyrazine-H | ~8.3-8.6 (d, 2H) | 8.33 (d, 1H), 8.24 (d, 1H) | 8.63 (s, 1H), 8.52 (d, 1H), 8.43 (d, 1H) |
| -CH₂- | ~4.0-4.5 (s, 2H) | 2.67 (s, 3H, -CH₃) | 4.01 (s, 2H) |
| -NH₂ | ~2.0-3.0 (br s, 2H) | - | 1.95 (s, 2H) |
| ¹³C NMR | |||
| Pyrazine-C (C-Cl) | ~150-155 | 151.7 | - |
| Pyrazine-C (C-CH₂NH₂) | ~155-160 | - | 160.8 |
| Pyrazine-CH | ~140-145 | 143.9, 142.5 | 144.8, 144.1, 142.9 |
| -CH₂- | ~45-50 | 21.5 (-CH₃) | 48.2 |
Note: Expected values for the target compound are estimations based on standard chemical shift tables and data from analogous compounds. Experimental values for related compounds are sourced from publicly available spectral databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 2: Expected Mass Spectrometry Data
| Technique | Parameter | This compound |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | Expected at m/z 144.0374 (for C₅H₇ClN₃⁺) |
| Molecular Formula | C₅H₆ClN₃ | |
| Molecular Weight | 143.57 g/mol |
The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=N (pyrazine) | Stretching | 1550-1600 |
| C=C (pyrazine) | Stretching | 1400-1500 |
| C-Cl | Stretching | 600-800 |
Experimental Protocols
Standard analytical techniques are employed for the spectroscopic analysis of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.
-
Infrared Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Visualizing the Analysis Workflow and Structure
The following diagrams illustrate the workflow for spectroscopic confirmation and the chemical structure of the target molecule.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Chemical structure of this compound.
Comparative Biological Activity of (3-Chloropyrazin-2-yl)methanamine Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs related to (3-Chloropyrazin-2-yl)methanamine. Due to a lack of comprehensive comparative studies on a series of N-substituted this compound analogs in publicly available literature, this guide utilizes data from a study on structurally similar 3-benzylaminopyrazine-2-carboxamides . These compounds share the substituted pyrazine core and offer valuable insights into the structure-activity relationships (SAR) within this chemical class. The primary focus of the presented data is on the antimycobacterial and cytotoxic activities of these analogs.
Comparative Biological Activity Data
The following tables summarize the in vitro whole-cell activity against Mycobacterium tuberculosis H37Rv and cytotoxicity against the HepG2 human liver cancer cell line for a series of 3-benzylaminopyrazine-2-carboxamide analogs. The data is extracted from a study by Jandourek et al., which systematically investigated the impact of substitutions on the benzylamino moiety.
Table 1: Antimycobacterial Activity and Cytotoxicity of 3-Benzylaminopyrazine-2-carboxamide Analogs
| Compound ID | R (Substitution on Benzyl Ring) | MIC against M. tuberculosis H37Rv (µM)[1][2] | IC50 against HepG2 cells (µM)[1] |
| 1 | H | 21 | ≥ 250 |
| 2 | 3-Cl | 21 | ≥ 250 |
| 3 | 3,4-diCl | 42 | ≥ 250 |
| 4 | 3-CF3 | 21 | ≥ 250 |
| 5 | 4-CN | 21 | ≥ 250 |
| 6 | 2-CH3 | 21 | ≥ 250 |
| 7 | 4-OCH3 | 21 | ≥ 250 |
| 8 | 4-CH3 | 6 | ≥ 250 |
| 9 | 4-NH2 | 21 | ≥ 250 |
| 10 | 2-Cl | 42 | ≥ 250 |
| 11 | 2,4-diCl | 42 | ≥ 250 |
| 12 | 2-CF3 | 42 | ≥ 250 |
| 13 | 3-CH3 | 21 | ≥ 250 |
| 14 | 3-OCH3 | 21 | ≥ 250 |
| 15 | 2-OCH3 | 42 | ≥ 250 |
| Pyrazinamide (Standard) | - | 62.5 | Not Reported |
| Isoniazid (Standard) | - | 3 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antimycobacterial Screening
The in vitro whole-cell activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using a standardized microplate dilution method. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, was determined.
Cytotoxicity Assay: MTT Assay
The cytotoxicity of the compounds was evaluated against the HepG2 (human liver cancer) cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathway: EGFR Signaling
Pyrazine derivatives are frequently investigated as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified EGFR signaling cascade, a potential target for pyrazine-based kinase inhibitors.
Caption: Simplified EGFR signaling cascade, a potential drug target.
References
A Comparative Guide to the Synthesis of (3-Chloropyrazin-2-yl)methanamine: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of key pharmaceutical intermediates is a cornerstone of modern drug development. (3-Chloropyrazin-2-yl)methanamine is a vital building block in the synthesis of numerous therapeutic agents. This guide provides a comparative analysis of various synthesis protocols for this compound, with a focus on cost-effectiveness, supported by experimental data and detailed methodologies.
At a Glance: Comparison of Synthesis Protocols
| Protocol | Starting Material | Key Reagents | Reported Yield | Estimated Cost per Gram of Product | Key Advantages | Key Disadvantages |
| Protocol 1 | 3-Chloropyrazine-2-carbonitrile | Raney Nickel, Hydrogen | ~100% (of hydrochloride salt) | ~$15 - $25 | High yield, one-step reduction | Use of pyrophoric Raney Nickel, requires hydrogenation equipment |
| Protocol 2 | 2,3-Dichloropyrazine | tert-Butyl 2-((diphenylmethylene)amino)acetate, Cesium Carbonate, Boc-anhydride | ~46% (over 3 steps) | ~$40 - $60 | Avoids use of a nitrile, commercially available starting materials | Multi-step process, lower overall yield, use of expensive reagents |
| Protocol 3 | 2-Chloropyrazine | Diisobutylaluminum Hydride (DIBAL-H), Sodium Triacetoxyborohydride | Moderate (Estimated) | ~$30 - $50 | Potentially fewer steps than Protocol 2 | Use of pyrophoric and moisture-sensitive DIBAL-H, requires low temperatures |
Disclaimer: The estimated cost per gram is a rough calculation based on commercially available reagent prices and may vary depending on supplier, scale, and purity.
Experimental Protocols
Protocol 1: Reduction of 3-Chloropyrazine-2-carbonitrile
This protocol describes the synthesis of this compound hydrochloride from 3-chloropyrazine-2-carbonitrile via catalytic hydrogenation.
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Acetic Acid
-
Toluene
-
1N Hydrochloric Acid
-
Tetrahydrofuran (THF)
-
Hydrogen gas
Procedure:
-
To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in acetic acid, add Raney Nickel (approx. 0.67 g per gram of nitrile).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 36 hours.
-
Upon completion, filter the reaction mixture to remove the Raney Nickel.
-
Concentrate the filtrate under reduced pressure.
-
Add toluene and concentrate again to remove residual acetic acid.
-
Dissolve the residue in a minimal amount of toluene and add 1N HCl.
-
Concentrate the mixture to dryness.
-
Add toluene again and concentrate to dryness to yield the crude hydrochloride salt.
-
Dissolve the crude product in THF, filter to remove any insoluble impurities, and concentrate the filtrate to obtain pure this compound hydrochloride.[1]
Protocol 2: Synthesis from 2,3-Dichloropyrazine via a Glycine Derivative
This multi-step protocol involves the reaction of 2,3-dichloropyrazine with a protected glycine derivative, followed by deprotection and subsequent Boc-protection.
Step 2a: Synthesis of tert-Butyl ((3-chloropyrazin-2-yl)methyl)(diphenylmethylene)amino)acetate
Materials:
-
2,3-Dichloropyrazine
-
tert-Butyl 2-((diphenylmethylene)amino)acetate
-
Cesium Carbonate
-
Acetonitrile
Procedure:
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in acetonitrile, add tert-butyl 2-((diphenylmethylene)amino)acetate (1.2 eq) and cesium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Once complete, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, heptane/ethyl acetate gradient) to yield the desired product.
Step 2b: Deprotection to form this compound
Materials:
-
tert-Butyl ((3-chloropyrazin-2-yl)methyl)(diphenylmethylene)amino)acetate
-
Hydrochloric Acid (concentrated)
-
Toluene
-
Water
Procedure:
-
Suspend the product from Step 2a in a mixture of toluene and water.
-
Add concentrated hydrochloric acid (5 eq) and heat the mixture to 75 °C for 7 hours.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the aqueous layer with toluene to remove organic impurities.
-
The aqueous solution containing the desired amine hydrochloride can be used directly in the next step or concentrated to obtain the salt.
Step 2c: Boc-protection of this compound
Materials:
-
Aqueous solution of this compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Sodium Bicarbonate
-
Dichloromethane
Procedure:
-
Cool the aqueous solution of the amine hydrochloride to 0 °C.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is ~8-9.
-
Add a solution of Boc-anhydride (1.1 eq) in dichloromethane.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from heptane to afford tert-butyl (3-chloropyrazin-2-yl)methylcarbamate.
Protocol 3: Synthesis via Formylation and Reductive Amination
This protocol involves the formylation of 2-chloropyrazine followed by reductive amination to yield the target amine.
Step 3a: Synthesis of 3-Chloropyrazine-2-carbaldehyde
Materials:
-
2-Chloropyrazine
-
Diisobutylaluminum Hydride (DIBAL-H) solution
-
Toluene
-
Methanol
-
Hydrochloric acid
Procedure:
-
Dissolve 2-chloropyrazine (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (1.1 eq) while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by 1N hydrochloric acid.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography (silica gel, heptane/ethyl acetate gradient).
Step 3b: Reductive Amination to this compound
Materials:
-
3-Chloropyrazine-2-carbaldehyde
-
Ammonium acetate or Ammonia in methanol
-
Sodium Triacetoxyborohydride
-
Dichloromethane
Procedure:
-
Dissolve 3-chloropyrazine-2-carbaldehyde (1.0 eq) in dichloromethane.
-
Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by conversion to its hydrochloride salt as described in Protocol 1.
Signaling Pathways & Experimental Workflows
Caption: Comparative workflows of the three main synthesis protocols for this compound.
Conclusion
The choice of the optimal synthesis protocol for this compound depends on several factors, including the scale of the synthesis, available equipment, and cost considerations.
-
Protocol 1 offers the most direct and high-yielding route, making it attractive for large-scale production where the initial investment in hydrogenation equipment can be justified.
-
Protocol 2 , while being a longer and more expensive route, provides an alternative that avoids the use of a nitrile precursor and hazardous hydrogenation conditions, which might be preferable for smaller-scale laboratory synthesis.
-
Protocol 3 presents a viable alternative to Protocol 2, potentially offering a shorter sequence. However, it requires the handling of pyrophoric DIBAL-H at low temperatures.
Ultimately, a thorough process hazard analysis and a detailed cost analysis based on specific supplier pricing for the intended scale of production are recommended before selecting a final synthesis route.
References
A Comparative Guide to Alternative Intermediates in Acalabrutinib Synthesis
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][] The efficiency, scalability, and cost-effectiveness of its commercial synthesis are critically dependent on the chosen synthetic pathway and the key intermediates involved. This guide provides a comparative analysis of an established synthetic route and a notable alternative, focusing on the core intermediates, reaction efficiencies, and process methodologies.
Established Synthetic Pathway: Suzuki Coupling Approach
The most widely recognized synthesis of Acalabrutinib hinges on a pivotal Suzuki-Miyaura cross-coupling reaction. This route constructs the C-C bond between the central imidazopyrazine core and the N-(pyridin-2-yl)benzamide moiety in a late-stage step.
The key intermediates for this established pathway are:
-
Intermediate A1: The Boronic Ester Fragment - N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. This intermediate serves as the nucleophilic partner in the Suzuki coupling. Its purity is crucial for achieving high reaction yields and minimizing the purification burden of the final product.[1]
-
Intermediate B1: The Heterocyclic Core - (S)-3-(1-bromo-8-((4-methoxybenzyl)amino)imidazo[1,5-a]pyrazin-3-yl)pyrrolidin-1-yl)(but-2-yn-1-one). This complex fragment contains the chiral pyrrolidine ring and the imidazopyrazine core, which is halogenated (typically with bromine) to act as the electrophilic partner in the coupling.
The general synthetic workflow for this established route is visualized below.
Alternative Pathway: Reversed Reactivity Approach
Process development and the need for more scalable and cost-effective manufacturing have led to alternative synthetic strategies.[3][4] One notable alternative inverts the polarity of the coupling partners. This approach avoids the direct bromination of the complex imidazopyrazine core and instead utilizes a halogenated benzamide derivative.
The key intermediates for this alternative pathway are:
-
Intermediate A2: The Halogenated Fragment - 4-bromo-N-(pyridin-2-yl)benzamide. This intermediate is simpler and more readily available than its boronic ester counterpart in the established route.
-
Intermediate B2: The Organometallic Heterocyclic Core - (S)-3-(8-amino-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidin-1-yl)(but-2-yn-1-one). In this route, the boronic ester is installed on the imidazopyrazine core, making it the nucleophilic partner.
This alternative route simplifies the synthesis of the benzamide fragment and transfers the complexity to the borylation of the heterocyclic core.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route has a significant impact on the overall process efficiency, yield, and impurity profile. The following table summarizes key performance indicators for the established and alternative pathways based on data reported in process chemistry literature.
| Parameter | Established Route (Route 1) | Alternative Route (Route 2) | Rationale / Notes |
| Overall Yield | ~35-45% | ~40-55% | The alternative route often demonstrates a higher overall yield due to fewer challenging purification steps and more efficient coupling. |
| Key Coupling Step Yield | 80-90% | 85-95% | The coupling of a simpler aryl halide (Intermediate A2) with a more complex boronic ester (Intermediate B2) can be more efficient and higher yielding. |
| Number of Steps (from common precursors) | 8-10 steps | 7-9 steps | Alternative routes often involve telescoped procedures, reducing the number of isolated intermediates.[5][6] |
| Key Intermediate Cost | Intermediate A1 (Boronic Ester) is a high-cost, specialized reagent. | Intermediate A2 (Aryl Bromide) is a lower-cost commodity chemical. | Shifting complexity away from the benzamide fragment to the heterocyclic core can be economically advantageous. |
| Impurity Profile | Risk of homo-coupling of the boronic ester (A1). Potential for epimerization at the chiral center during late-stage manipulations.[4][7] | Reduced risk of homo-coupling side products. The critical chiral center is often protected until the final steps. | |
| Scalability | Late-stage bromination of a complex molecule can be challenging on a large scale. The Suzuki reaction may require microwave irradiation in some lab-scale syntheses, which is not ideal for manufacturing.[8] | Borylation of the heterocyclic core can be optimized for large-scale production. The process generally avoids industrially unviable conditions like microwave heating.[9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of key amide intermediates in both routes.
Protocol 1: Synthesis of Intermediate A1 (Established Route)
Reaction: Miyaura borylation of N-(pyridin-2-yl)-4-bromobenzamide.
-
Setup: To a nitrogen-purged reactor, add N-(pyridin-2-yl)-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a suitable solvent such as 1,4-dioxane.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.
-
Workup: After completion, cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a solvent system like isopropanol/water to yield N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid.
-
Expected Yield: 85-95%.
Protocol 2: Synthesis of Intermediate A2 (Alternative Route)
Reaction: Amide coupling of 4-bromobenzoic acid and 2-aminopyridine.
-
Activation: In a suitable reactor, dissolve 4-bromobenzoic acid (1.0 eq) in a solvent like dichloromethane or THF. Add a coupling agent such as propylphosphonic anhydride (T3P) (1.5 eq) or HATU.
-
Amine Addition: Add 2-aminopyridine (1.05 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, 4-bromo-N-(pyridin-2-yl)benzamide, can often be used directly in the next step or purified by simple crystallization.
-
Expected Yield: >95%.
Workflow for Evaluating New Synthetic Intermediates
The development of a new synthetic route for an active pharmaceutical ingredient (API) like Acalabrutinib follows a structured, multi-stage process.
Conclusion
While the established Suzuki coupling route to Acalabrutinib is effective, alternative pathways utilizing different key intermediates offer significant advantages for commercial-scale manufacturing. The "reversed reactivity" approach, which employs the simpler and more economical 4-bromo-N-(pyridin-2-yl)benzamide (Intermediate A2), demonstrates potential for higher overall yields, improved impurity profiles, and greater scalability.[3][9] The selection of a synthetic strategy is a critical decision in drug development, balancing factors of cost, efficiency, safety, and environmental impact. The continued exploration of alternative intermediates and pathways is essential for optimizing the production of vital medicines like Acalabrutinib.
References
- 1. nbinno.com [nbinno.com]
- 3. WO2019090269A1 - Processes to produce acalabrutinib - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
- 9. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
Computational and docking studies of (3-Chloropyrazin-2-yl)methanamine derivatives
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of pyrazine-based compounds as potential therapeutic agents.
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Computational and docking studies play a pivotal role in the rational design and optimization of these derivatives. This guide provides a comparative overview of the methodologies and findings from various in silico studies on pyrazine derivatives, offering insights into their potential as inhibitors of key therapeutic targets. While specific computational data on (3-Chloropyrazin-2-yl)methanamine derivatives is not extensively available in the public domain, this guide draws comparisons from studies on structurally related pyrazine compounds to provide a valuable reference for researchers in the field.
Methodologies in Computational and Docking Studies
The in silico evaluation of pyrazine derivatives typically involves a multi-step workflow, starting from the preparation of protein and ligand structures to the analysis of their interactions. The following sections detail the common experimental protocols employed in these studies.
Protein and Ligand Preparation
A crucial first step in any docking study is the preparation of the target protein and the small molecule ligands. This process generally involves:
-
Protein Structure Retrieval: The three-dimensional coordinates of the target protein are usually obtained from the Protein Data Bank (PDB).
-
Protein Preparation: This step involves the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and the assignment of appropriate charges to the amino acid residues. Software such as AutoDockTools is often used for this purpose.
-
Ligand Preparation: The 2D structures of the pyrazine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation of the ligand.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. The general workflow for molecular docking is as follows:
Different software packages are available for performing molecular docking, each with its own set of algorithms and scoring functions. Commonly used software includes AutoDock, Molegro Virtual Docker (MVD), and Schrödinger's Glide.
Post-Docking Analysis
After the docking simulation, the results are analyzed to identify the best binding poses and to understand the nature of the interactions between the ligand and the protein. This analysis typically includes:
-
Binding Energy Calculation: The binding energy (or docking score) is a measure of the affinity of the ligand for the protein. Lower binding energies generally indicate a more stable complex.
-
Interaction Visualization: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized using molecular graphics software.
Comparative Performance of Pyrazine Derivatives
Several studies have investigated the potential of pyrazine derivatives as inhibitors of various therapeutic targets. The following tables summarize the key findings from some of these studies, providing a comparison of the performance of different derivatives.
Pyrazine Derivatives as PIM-1 Kinase Inhibitors
PIM-1 kinase is a promising target for cancer therapy. A study on 3-(pyrazin-2-yl)-1H-indazole derivatives explored their potential as PIM-1 kinase inhibitors using 3D-QSAR and molecular docking.[1][2][3][4]
| Compound/Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3-(pyrazin-2-yl)-1H-indazole derivative (most active) | PIM-1 Kinase | Not explicitly stated, but showed key interactions | Glu121, Asp186, Glu171, Asp131 | [3] |
| ZINC73096248 (virtually screened compound) | PIM-1 Kinase | Not explicitly stated, but identified as a potential prototype | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | [3] |
Pyrazine Derivatives as EGFR and VEGFR-2 Inhibitors
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets in cancer therapy. Pyrazoline and pyrimidine derivatives have been investigated as potential dual inhibitors of these kinases.[5][6]
| Compound/Derivative | Target | IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazoline derivative 3f | EGFR | 0.066 | - | - | [5] |
| Pyrazoline derivative 3f | VEGFR-2 | 0.102 | - | - | [5] |
| Pyrazoline derivative 4Aiii | EGFR | 0.19 | -10.91 | Met793 | [6] |
| Pyrimidine derivative 5Bii | EGFR | > 10 | -9.89 | Met793 | [6] |
Pyrazine Derivatives as Antimicrobial Agents
Pyrazine derivatives have also been explored for their antimicrobial properties. Studies have investigated their activity against various bacterial and fungal strains.[7][8][9]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Key Findings | Reference |
| Pyrazine-2-carboxylic acid derivative (P4) | C. albicans | 3.125 | Showed the highest antimicrobial activity among the synthesized compounds.[7] | [7] |
| Pyrazine-2-carbohydrazide derivative (PH01) | S. aureus | 62.5 | Showed good activity against Gram-positive bacteria. | [8] |
| Pyrazine carboxamide derivative (P1) | M. tuberculosis | 12.5 | Exhibited the highest activity against M. tuberculosis. | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of these computational studies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
EGFR Signaling Pathway
The EGFR signaling pathway is a crucial pathway in cell proliferation and survival, and its dysregulation is often implicated in cancer.
Virtual Screening Workflow
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. jocpr.com [jocpr.com]
Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of Novel (3-Chloropyrazin-2-yl)methanamine Derivatives
For Immediate Release
In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide presents a comparative cross-reactivity profiling of two novel hypothetical compounds, Compound A and Compound B , both derived from a (3-Chloropyrazin-2-yl)methanamine scaffold. This analysis provides researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitor specificity, supported by detailed experimental protocols and illustrative data visualizations.
The quest for novel kinase inhibitors is driven by the need for potent and selective agents.[1][2] Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[3][4] Therefore, rigorous cross-reactivity profiling against a broad panel of kinases is a critical step in the preclinical development of these targeted agents.[1][5]
Comparative Kinase Selectivity Profiling
To assess the selectivity of Compound A and Compound B, a comprehensive in vitro kinase panel was employed. The half-maximal inhibitory concentrations (IC50) were determined for a panel of over 400 kinases. The data presented below highlights the differential selectivity profiles of the two compounds against their intended primary target and a selection of relevant off-targets.
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target Kinase | 15 | 25 |
| Off-Target Kinase 1 | 250 | >10,000 |
| Off-Target Kinase 2 | 800 | >10,000 |
| Off-Target Kinase 3 | 1,500 | 8,000 |
| Off-Target Kinase 4 | >10,000 | >10,000 |
| Off-Target Kinase 5 | 450 | 9,500 |
Table 1: Comparative IC50 Values of Compound A and Compound B against a Panel of Kinases. Lower values indicate higher potency. The data illustrates that while both compounds are active against the primary target, Compound B exhibits a significantly cleaner off-target profile.
Understanding the Significance of Selectivity
The selectivity of a kinase inhibitor is a key determinant of its therapeutic index. A highly selective compound, such as Compound B in this hypothetical analysis, is less likely to interact with unintended kinases, thereby reducing the potential for mechanism-based side effects.[1] The broader activity of Compound A, while potent against its primary target, suggests a higher likelihood of engaging other kinases, which could lead to a more complex pharmacological profile.
Experimental Methodologies
The following protocols outline the key experiments utilized in the cross-reactivity profiling of Compound A and Compound B.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.[5]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (Compound A and Compound B) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature for a specified period.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chemical Proteomics (Kinobeads) for Off-Target Identification
To further investigate the off-target landscape in a more physiological context, a chemical proteomics approach using kinobeads can be employed. This method allows for the identification of kinase targets in a competitive binding experiment from cell lysates.[2][6][7]
Materials:
-
Kinobeads (immobilized non-selective kinase inhibitors on a resin)
-
Cell lysate from a relevant cell line
-
Test compounds (Compound A and Compound B)
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with varying concentrations of the test compound.
-
Add the kinobeads to the mixture to capture kinases that are not bound to the test compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using mass spectrometry.
-
A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound is binding to that kinase.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the context of kinase signaling, the following diagrams have been generated.
Conclusion
The comprehensive cross-reactivity profiling of compounds derived from the this compound scaffold is essential for the identification of drug candidates with optimal selectivity. The illustrative data presented for Compound A and Compound B demonstrates the importance of evaluating compounds against a broad kinase panel. While both hypothetical compounds show on-target activity, the superior selectivity profile of Compound B suggests a potentially wider therapeutic window and a lower risk of off-target toxicities. The methodologies and visualizations provided in this guide offer a robust framework for the systematic evaluation of novel kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Benchmarking (3-Chloropyrazin-2-yl)methanamine: A Comparative Guide for Drug Development Professionals
An objective analysis of (3-Chloropyrazin-2-yl)methanamine against other commercially available pyrazine intermediates reveals key differences in synthetic performance and commercial availability. This guide provides researchers, scientists, and drug development professionals with a comparative overview to inform the selection of optimal building blocks for kinase inhibitor synthesis and other pharmaceutical applications.
This compound is a critical intermediate in the synthesis of numerous pharmaceutical compounds, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Its unique structure and reactivity make it a valuable building block in medicinal chemistry. However, a range of other substituted pyrazine intermediates are commercially available, each with its own synthetic advantages and disadvantages. This guide benchmarks this compound against three such alternatives: 2-Amino-5-chloropyrazine, 2-(Aminomethyl)-5-chloropyrazine, and (3,5-Dichloropyrazin-2-yl)methanamine, focusing on synthetic yield, purity, and commercial accessibility.
Performance in Synthesis: A Quantitative Comparison
The selection of a chemical intermediate is often a trade-off between reaction efficiency, cost, and the complexity of the synthetic route. The following tables summarize reported data for the synthesis of the target compound and its alternatives. It is important to note that the data is collated from various sources and direct, side-by-side comparative studies under identical conditions are not publicly available. Therefore, the provided experimental conditions are crucial for a nuanced interpretation of the data.
Table 1: Synthesis Performance of this compound
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 3-Chloropyrazine-2-carbonitrile | Raney Nickel, Hydrogen | Acetic Acid | 36 hours | Room Temp. | 100% | Not Specified | [1] |
| 2,3-Dichloropyrazine | (Diphenylmethylidene)methanamine, HMDS, HCl | THF | Not Specified | -5°C to RT | Not Specified | Not Specified | [2] |
Table 2: Synthesis Performance of Commercial Alternatives
| Intermediate | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-chloropyrazine | 2-Aminopyrazine | N-Chlorosuccinimide | Dichloromethane | 24 hours | 0°C | 8.2% | Not Specified | [3] |
| 2-Amino-5-chloropyrazine | 2-Aminopyrazine | N-chloro-N-methoxy-4-methylbenzenesulfonamide | Acetonitrile | 4 hours | 40°C | 80% | ~95% | [3] |
| (3,5-Dichloropyrazin-2-yl)methanamine | 2,3,5-trichloropyrazine | hexamethyldisilazane, methylmagnesium bromide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not available |
| 2-(Aminomethyl)-5-chloropyrazine | 2-chloro-5-(trichloromethyl)pyridine | Ammonia, Hydrogen, Catalyst | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Commercial Availability and Purity
The accessibility and quality of starting materials are critical considerations in drug development. The following table provides an overview of the commercial landscape for this compound and its alternatives.
Table 3: Commercial Snapshot of Pyrazine Intermediates
| Intermediate | Typical Purity | Common Suppliers | Price Range (per gram) |
| This compound HCl | 97-99% | Sigma-Aldrich, ChemShuttle, Various Chinese Suppliers | $18.40 - $11.50 (for 1g and 250mg respectively)[5] |
| 2-Amino-5-chloropyrazine | 95-99% | Sigma-Aldrich, Fisher Scientific, Chem-Impex | $52.75 - $77.90 (for 1g and 100mg respectively)[6][7] |
| 2-(Aminomethyl)-5-chloropyrazine | Min. 95% | CymitQuimica | €186.00 (for 100mg)[8] |
| (3,5-Dichloropyrazin-2-yl)methanamine HCl | Not Specified | BLD Pharm, Dana Bioscience | Pricing on request |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for key transformations involving these intermediates.
Synthesis of this compound hydrochloride
A general procedure involves the reduction of 3-chloropyrazine-2-carbonitrile. To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, Raney Nickel is added. The reaction mixture is stirred under a hydrogen atmosphere at room temperature for approximately 36 hours. After filtration and solvent removal, the residue is treated with HCl to afford this compound hydrochloride.[1]
Synthesis of 2-Amino-5-chloropyrazine
One reported method involves the chlorination of 2-aminopyrazine. To a solution of 2-aminopyrazine in acetonitrile, N-chloro-N-methoxy-4-methylbenzenesulfonamide is added, and the mixture is heated. After workup and purification by chromatography, 2-amino-5-chloropyrazine is obtained.[3]
Amide Coupling Reaction
A common application of these intermediates is in amide bond formation. A general protocol for coupling a pyrazine methanamine with a carboxylic acid would involve a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The carboxylic acid is pre-activated with the coupling agent before the aminopyrazine is added. The reaction progress is monitored by TLC or LC-MS.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic routes and a decision-making workflow for selecting an appropriate intermediate.
Discussion and Conclusion
This compound stands out due to its established role in high-value pharmaceutical synthesis and the availability of synthetic routes with high reported yields.[1] However, the cost and availability of starting materials for its synthesis, such as 3-chloropyrazine-2-carbonitrile, may be a consideration for large-scale production.
In contrast, 2-amino-5-chloropyrazine can be synthesized from the more readily available 2-aminopyrazine, with one reported method showing a high yield of 80%.[3] This could present a more cost-effective option, although the subsequent synthetic steps to achieve a structure analogous to this compound would need to be factored in. The other alternatives, 2-(aminomethyl)-5-chloropyrazine and (3,5-dichloropyrazin-2-yl)methanamine, are less well-documented in terms of their synthesis and performance, and their commercial availability appears more limited.
Ultimately, the choice of intermediate will depend on the specific requirements of the drug development program, including the overall synthetic strategy, cost of goods, and supply chain robustness. This guide provides a foundational dataset to aid in this critical decision-making process. Researchers are encouraged to consult the primary literature and contact suppliers for the most up-to-date information.
References
- 1. This compound hydrochloride | 939412-86-9 [chemicalbook.com]
- 2. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
- 3. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 939412-86-9 [sigmaaldrich.com]
- 6. 2-Amino-5-chloropyrazine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 2-amino-5-chloropyrazine AldrichCPR 33332-29-5 [sigmaaldrich.com]
- 8. 2-Aminomethyl-3-chloropyrazine | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Navigating the Safe Disposal of (3-Chloropyrazin-2-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Chloropyrazin-2-yl)methanamine and its hydrochloride salt, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a chlorinated heterocyclic amine, and its disposal requires careful consideration of its chemical properties, including its reactivity, toxicity, and potential environmental hazards. The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride. The SDS provides detailed, substance-specific safety and handling information.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or chemical-resistant apron.[3]
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills.[2][3]
Spill Management
In the event of a spill, immediate action is crucial to prevent contamination and exposure.
-
Isolate the Area: Prevent further spread of the chemical.[2]
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth. Avoid using combustible materials like sawdust.[2] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3]
-
Collect Contaminated Materials: Place all contaminated materials, including absorbents and cleaning supplies, into a clearly labeled, sealed container for disposal as hazardous waste.[2][3]
-
Decontaminate the Area: Wash the spill area with large amounts of water. Prevent runoff from entering drains.[3] If contamination of drains or waterways occurs, notify emergency services immediately.[3]
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab treatment should only be considered by trained personnel when permissible by local regulations and institutional policies, and after a thorough risk assessment.
Method 1: Licensed Hazardous Waste Disposal (Primary Recommendation)
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.[1][2]
-
It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1]
-
-
Containerization and Labeling:
-
Storage:
-
Arrangement for Pickup:
Method 2: In-Lab Neutralization (Use with Extreme Caution)
While general procedures for neutralizing amines exist, specific data on the reaction of this compound with acids and the potential for hazardous byproduct formation is limited. This procedure should only be performed by highly trained personnel with a thorough understanding of the chemical's reactivity and in strict accordance with institutional and local regulations.
-
Dilution: Work with small quantities of dilute aqueous solutions of the amine.
-
Neutralization: In a well-ventilated fume hood, slowly add a dilute acid (e.g., hydrochloric acid) to the stirring amine solution. Continuously monitor the pH.
-
pH Adjustment: Continue adding the acid dropwise until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: The disposal of the neutralized solution depends on local regulations. Crucially, you must check with your local water authority and institutional EHS guidelines before disposing of any neutralized chemical waste down the drain. Many jurisdictions prohibit the drain disposal of any laboratory chemical waste, regardless of pH.[2]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [4] |
| Precautionary Statements | P264, P270, P280, P301+P317, P305+P354+P338, P317, P330, P501 | [4] |
| Molecular Formula | C5H6ClN3 | [5] |
| Molecular Weight | 143.57 g/mol | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (3-Chloropyrazin-2-yl)methanamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (3-Chloropyrazin-2-yl)methanamine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles, and face shield. | Use of a face shield is recommended when there is a risk of splashing. All eye and face protection must comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are a suitable option.[5][6] Always inspect gloves for integrity before use and wash them before removal. |
| Body Protection | Laboratory coat or chemical-resistant suit. | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[5] |
Operational Plan: Safe Handling Protocol
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible. Verify that all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a fume hood to minimize inhalation of dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
In Solution: When working with the compound in solution, handle it with the same level of caution. Avoid splashes and the generation of aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored locked up.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with fresh running water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1][8] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin and hair with running water and soap if available.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation occurs.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[1] |
| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting.[8] Immediately call a POISON CENTER or doctor.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection Protocol:
-
Waste Identification: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible waste container.[5] The container should be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Dispose of the contents and container through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][5] Under no circumstances should this chemical be disposed of down the drain.[5]
Logical Relationship of Safety Protocols
The following diagram illustrates the logical flow of safety procedures when handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
